3'-p-Hydroxy paclitaxel-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C47H51NO15 |
|---|---|
分子量 |
874.9 g/mol |
IUPAC名 |
[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33?,35-,36+,37+,38-,40+,45+,46?,47+/m0/s1/i7D,9D,10D,13D,14D |
InChIキー |
XKSMHFPSILYEIA-IYPUKEEQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=C(C=C2)O)[C@H](C(=O)O[C@H]3C[C@]4([C@@H]([C@H]5[C@@]([C@H](CC6C5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 3'-p-Hydroxy paclitaxel-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3'-p-Hydroxy paclitaxel-d5 (B16692), a deuterated analog of a primary metabolite of the widely used anticancer drug, paclitaxel (B517696). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of novel taxane-based therapeutics.
Introduction
3'-p-Hydroxy paclitaxel is a significant metabolite of paclitaxel, formed in the liver primarily through the action of the cytochrome P450 enzyme, CYP3A4.[1][2] The deuterated form, 3'-p-Hydroxy paclitaxel-d5, serves as an essential internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. Its use allows for precise and accurate measurement of the metabolite's concentration in complex biological matrices.
Chemical and Physical Properties
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₇H₄₆D₅NO₁₅ | [3][4][5] |
| Molecular Weight | 874.94 g/mol | [3][4][5] |
| CAS Number | Not Available | - |
Table 2: Predicted and Analogous Physical Properties
| Property | Value | Notes |
| Melting Point | Not Available | Paclitaxel has a melting point of approximately 216-217 °C. |
| Boiling Point | Not Available | - |
| Solubility | Not Available | Paclitaxel is highly lipophilic and insoluble in water. The hydroxylation in the metabolite is expected to slightly increase its polarity and aqueous solubility. |
| pKa | Not Available | - |
Metabolic Pathway
Paclitaxel undergoes extensive hepatic metabolism. The formation of 3'-p-Hydroxy paclitaxel is a key step in its biotransformation.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, based on published methods for paclitaxel and its metabolites, a general workflow for its quantification in biological matrices can be outlined.
Quantification by LC-MS/MS
A common method for the analysis of paclitaxel and its metabolites is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Key Parameters for LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of acetonitrile (B52724) and water containing a small percentage of formic acid.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed. The Multiple Reaction Monitoring (MRM) mode is used for quantification.
Table 3: Mass Spectrometry Parameters for 3'-p-Hydroxy paclitaxel (non-deuterated)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 3'-p-Hydroxy paclitaxel | 870.0 | 302.1 | [6] |
| 3'-p-Hydroxy paclitaxel | 870.5 | 569.5 | [7] |
For this compound, the precursor ion would be expected to be approximately m/z 875.5, with the product ions remaining similar to the non-deuterated form, depending on the fragmentation pattern.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, UV-Vis) for this compound are not publicly available. The information below is based on the known spectral characteristics of paclitaxel.
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum of paclitaxel shows characteristic signals for the taxane (B156437) core and the side chain protons. For the d5 analog, the signals corresponding to the deuterated phenyl ring would be absent.
-
Infrared (IR) Spectroscopy: The IR spectrum of paclitaxel exhibits characteristic absorption bands for hydroxyl, amide, ester, and aromatic functional groups. The spectrum of the d5-labeled metabolite is expected to be very similar.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Paclitaxel exhibits a UV absorption maximum at approximately 227 nm in methanol. The introduction of a hydroxyl group on the phenyl ring in the metabolite may cause a slight shift in the absorption maximum.
Signaling Pathways
Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The cellular stress induced by paclitaxel can also activate survival pathways. While the specific signaling pathways modulated by 3'-p-Hydroxy paclitaxel have not been extensively detailed, it is known to be less pharmacologically active than the parent drug.[1]
Conclusion
This compound is an indispensable tool for the accurate quantification of the major paclitaxel metabolite, 3'-p-Hydroxy paclitaxel. While a complete profile of its chemical and physical properties is not publicly available, this guide provides a consolidated summary of the existing knowledge. Further research and disclosure from manufacturers would be beneficial to the scientific community to fully characterize this important analytical standard.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Elucidating the Structure of 3'-p-Hydroxy Paclitaxel-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the structure elucidation of 3'-p-hydroxy paclitaxel-d5 (B16692). This deuterated metabolite of the widely used anticancer drug, paclitaxel (B517696), is crucial as an internal standard in pharmacokinetic and metabolic studies. This guide details the analytical techniques, experimental protocols, and data interpretation necessary for its unequivocal identification and characterization.
Introduction
Paclitaxel is a complex diterpenoid primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 responsible for the formation of 3'-p-hydroxy paclitaxel.[1] The accurate quantification of this metabolite is essential for understanding the drug's metabolic profile and its clinical implications. The use of a stable isotope-labeled internal standard, such as 3'-p-hydroxy paclitaxel-d5, is the gold standard for mass spectrometry-based quantification, ensuring high accuracy and precision by compensating for matrix effects and variations in sample processing.[2] This guide focuses on the analytical journey to confirm the structure of this important research compound.
Physicochemical and Spectroscopic Data
The fundamental physicochemical and spectroscopic data for 3'-p-hydroxy paclitaxel and its deuterated analog are summarized below. The deuterium (B1214612) labeling is typically on the benzamido phenyl group, a common practice for creating internal standards for paclitaxel and its metabolites.[3]
Table 1: Physicochemical Properties
| Property | 3'-p-Hydroxy Paclitaxel | This compound |
| Molecular Formula | C₄₇H₅₁NO₁₅[4] | C₄₇H₄₆D₅NO₁₅[] |
| Molecular Weight | 869.91 g/mol [4] | 874.9 g/mol [] |
| Chemical Structure | See Figure 1 | See Figure 1 |
Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for the identification and quantification of 3'-p-hydroxy paclitaxel.
Experimental Protocol: LC-MS/MS
A validated LC-MS/MS method for the simultaneous quantification of paclitaxel and its metabolites, including 3'-p-hydroxy paclitaxel, is outlined below.[1][6]
Sample Preparation: Liquid-Liquid Extraction [1]
-
To 100 µL of plasma sample, add an appropriate amount of the internal standard solution (this compound).
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions [1]
-
Column: Phenomenex Synergy Polar-RP (4 µm, 2.0 x 50 mm) or equivalent C18 column.[1][6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: A time-programmed gradient is employed to ensure separation from paclitaxel and other metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions [1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
Ion Spray Voltage: ~5000 V.[1]
-
Temperature: ~500 °C.[1]
-
Collision Gas: Nitrogen.
Quantitative Data: Mass Spectrometry
The key to the identification and quantification of 3'-p-hydroxy paclitaxel and its deuterated internal standard lies in monitoring specific precursor-to-product ion transitions in MRM mode.
Table 2: MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 3'-p-Hydroxy Paclitaxel | 870.5[1] | 569.5[1] | Corresponds to the [M+H]⁺ ion and a characteristic fragment. |
| This compound | 875.5 | 569.5 | The precursor ion is shifted by +5 Da due to the deuterium labels. The fragment ion remains the same as the deuterium is on the benzoyl group which is lost. |
Fragmentation Pathway
The fragmentation of paclitaxel and its metabolites is well-characterized. For 3'-p-hydroxy paclitaxel, the precursor ion [M+H]⁺ has an m/z of 870.5. The major fragmentation pathway involves the cleavage of the ester bond linking the C13 side chain to the baccatin (B15129273) III core. This results in the formation of the baccatin III core fragment with an m/z of 569.5. The presence of the five deuterium atoms on the benzamido group of this compound increases the precursor ion mass to 875.5. Upon fragmentation, the deuterated side chain is lost, resulting in the same product ion at m/z 569.5.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed, publicly available 1H and 13C NMR spectra specifically for 3'-p-hydroxy paclitaxel are scarce, the structural elucidation would rely on comparison with the well-documented spectra of paclitaxel.[7][8] The key differences would be observed in the signals corresponding to the phenyl group at the 3'-position of the side chain.
Expected NMR Spectral Features
-
¹H NMR: The aromatic region of the ¹H NMR spectrum of 3'-p-hydroxy paclitaxel would show a characteristic AA'BB' splitting pattern for the para-substituted phenyl ring, integrating to 4 protons, in contrast to the multiplet for the monosubstituted phenyl ring in paclitaxel. The signals for the protons on the baccatin III core and the rest of the side chain would be largely similar to those of paclitaxel, with minor shifts possible due to the electronic effect of the hydroxyl group. For the d5 analogue, the signals corresponding to the benzamido phenyl group would be absent.
-
¹³C NMR: The ¹³C NMR spectrum would show six signals for the para-hydroxyphenyl group, with the carbon bearing the hydroxyl group (C-para) exhibiting a downfield shift compared to the corresponding carbon in paclitaxel. The signals for the deuterated carbons in the benzamido phenyl ring of the d5 analogue would be absent or significantly attenuated.
A definitive structural confirmation would require a full suite of 2D NMR experiments, including COSY, HSQC, and HMBC, to assign all proton and carbon signals unequivocally.
Synthesis of this compound
While a detailed, publicly available protocol for the synthesis of this compound is not available, it is likely synthesized from a deuterated precursor. A plausible synthetic route would involve the esterification of a protected baccatin III derivative with a side chain that already contains the para-hydroxyphenyl group and the deuterated benzoyl group. The deuterated benzoyl chloride (benzoyl chloride-d5) is commercially available and would be a key starting material for the synthesis of the side chain.
Conclusion
References
- 1. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3'-p-Hydroxy paclitaxel-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed semi-synthetic pathway for 3'-p-Hydroxy paclitaxel-d5 (B16692), a deuterated analog of a primary human metabolite of the widely used anticancer drug, paclitaxel (B517696). The stable isotope-labeled version is a critical tool for pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based bioanalysis. Due to the absence of a publicly available, detailed synthetic protocol, this document constructs a chemically sound, multi-step route based on established taxane (B156437) chemistry. The proposed synthesis begins with the preparation of a deuterated N-benzoyl-d5 side-chain precursor, which is subsequently coupled to a protected baccatin (B15129273) III core. The guide provides detailed, step-by-step experimental protocols, structured data tables for quantitative analysis, and workflow diagrams to illustrate the synthetic strategy. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development engaged in the synthesis of paclitaxel analogs and labeled compounds.
Proposed Overall Synthetic Scheme
The proposed semi-synthesis of 3'-p-Hydroxy paclitaxel-d5 (11 ) is a multi-step process that involves the preparation of a deuterated and functionalized side-chain, followed by its attachment to the paclitaxel core, and subsequent deprotection. The key starting materials are Benzoic acid-d5, 4-hydroxybenzaldehyde (B117250), and the readily available paclitaxel precursor, 10-deacetylbaccatin III (10-DAB).
Figure 1: Overall proposed semi-synthetic route for this compound.
Experimental Protocols
The following sections provide detailed methodologies for each key step in the proposed synthesis.
Step 1: Synthesis of Benzoyl-d5 Chloride (2)
This procedure converts commercially available benzoic acid-d5 into its more reactive acid chloride form, which is necessary for the subsequent N-acylation of the β-lactam.
-
Reaction:
-
Benzoic acid-d5 + Oxalyl Chloride → Benzoyl-d5 Chloride + CO + CO₂ + HCl
-
-
Protocol:
-
Suspend Benzoic acid-d5 (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, ~5 mL per gram of acid) in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Add oxalyl chloride (1.5 eq) dropwise to the stirred suspension at room temperature. Vigorous gas evolution will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure (rotoevaporation).
-
The resulting crude Benzoyl-d5 chloride, a pale-yellow oil or low-melting solid, can be purified by vacuum distillation or used directly in the next step.[1][2]
-
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| Benzoic acid-d5 (1) | 127.16 | 1.0 | 10.0 | 1.27 g |
| Oxalyl Chloride | 126.93 | 1.5 | 15.0 | 1.27 mL |
| Dichloromethane (DCM) | - | - | - | 20 mL |
| DMF (catalyst) | - | - | - | 2 drops |
| Table 1: Reagents for the Synthesis of Benzoyl-d5 Chloride (2). |
Step 2: Synthesis of 4-((tert-butyldimethylsilyl)oxy)benzaldehyde (4)
The phenolic hydroxyl group of 4-hydroxybenzaldehyde is protected as a silyl (B83357) ether to prevent it from interfering with subsequent reactions. The TBDMS group is chosen for its stability under the conditions of β-lactam formation and its relatively straightforward removal.
-
Reaction:
-
4-Hydroxybenzaldehyde + TBDMS-Cl + Imidazole (B134444) → 4-((tert-butyldimethylsilyl)oxy)benzaldehyde
-
-
Protocol:
-
Dissolve 4-hydroxybenzaldehyde (3) (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (~4 mL per gram of aldehyde) in a round-bottom flask under an inert atmosphere.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution at room temperature.
-
Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the protected aldehyde (4) as a colorless oil or white solid.
-
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| 4-Hydroxybenzaldehyde (3) | 122.12 | 1.0 | 10.0 | 1.22 g |
| TBDMS-Cl | 150.72 | 1.2 | 12.0 | 1.81 g |
| Imidazole | 68.08 | 2.5 | 25.0 | 1.70 g |
| DMF | - | - | - | 10 mL |
| Table 2: Reagents for the Protection of 4-Hydroxybenzaldehyde. |
Step 3: Synthesis of the Deuterated Side-Chain β-Lactam (7)
This is a crucial step adapted from the Ojima-Holton β-lactam synthesis, which establishes the correct stereochemistry of the side chain.[3][4]
-
3a. Imine Formation and Cycloaddition:
-
Prepare the imine (5 ) by reacting the protected aldehyde (4 ) with a suitable amine (e.g., N-trimethylsilylethoxyamine) under standard conditions.
-
In a separate flask, prepare a lithium enolate by reacting a chiral auxiliary-derived acetate (e.g., from trans-2-phenyl-1-cyclohexanol) with a strong base like lithium diisopropylamide (LDA) at -78 °C.
-
Add the imine (5 ) to the enolate solution at -78 °C and allow the cycloaddition to proceed, forming the unacylated β-lactam (6 ). This reaction creates the desired cis-stereochemistry.
-
-
3b. N-Acylation with Benzoyl-d5 Chloride:
-
To the solution containing the unacylated β-lactam (6 ), add the previously synthesized Benzoyl-d5 chloride (2 , 1.1 eq) at low temperature (-40 °C to 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with saturated aqueous NH₄Cl, extracting with an organic solvent, and purifying by column chromatography to yield the final N-benzoyl-d5 protected β-lactam (7 ).
-
Figure 2: Workflow for the synthesis of the deuterated side-chain β-Lactam.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| Unacylated β-Lactam (6) | (Varies) | 1.0 | 5.0 | (Varies) |
| Benzoyl-d5 Chloride (2) | 145.61 | 1.1 | 5.5 | 0.80 g |
| Anhydrous THF | - | - | - | 50 mL |
| Pyridine | 79.10 | 1.5 | 7.5 | 0.61 mL |
| Table 3: Illustrative Reagents for N-Acylation (Step 3b). |
Step 4: Coupling of β-Lactam (7) with 7-TES-Baccatin III (8)
The synthesized side-chain is attached to the C-13 hydroxyl group of the protected paclitaxel core. 7-TES-Baccatin III is used as the core, which is prepared from the more abundant 10-DAB via acetylation and silylation.[5]
-
Reaction:
-
7-TES-Baccatin III + β-Lactam (7) + Base → Protected Intermediate (9)
-
-
Protocol:
-
Dissolve 7-TES-Baccatin III (8 , 1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -40 °C.
-
Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF), dropwise to deprotonate the C-13 hydroxyl group. Stir for 30 minutes.
-
Add a solution of the β-Lactam (7 , 1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to 0 °C and stir for 8-12 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product (9 ) by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| 7-TES-Baccatin III (8) | 700.93 | 1.0 | 1.0 | 701 mg |
| β-Lactam (7) | (Varies) | 1.2 | 1.2 | (Varies) |
| NaHMDS (1.0 M in THF) | 183.38 | 1.1 | 1.1 | 1.1 mL |
| Anhydrous THF | - | - | - | 20 mL |
| Table 4: Reagents for the Coupling Reaction. |
Step 5: Final Deprotection
The final step involves the removal of the two silyl protecting groups (C-7 TES and 3'-p-TBDMS) to yield the target molecule. A two-step deprotection is proposed to manage the different lability of the protecting groups.
-
5a. Removal of the 7-TES Group:
-
Dissolve the coupled product (9 ) in a solution of acetonitrile (B52724) and pyridine.
-
Cool the solution to 0 °C and add hydrogen fluoride-pyridine complex (HF-Py, ~70% HF) dropwise.
-
Stir the reaction at 0 °C for 8-10 hours. The TES group is generally more labile to HF than the TBDMS group.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography to obtain the intermediate (10 ).
-
-
5b. Removal of the 3'-p-TBDMS Group:
-
Dissolve the intermediate (10 ) in anhydrous THF.
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.5 eq, 1.0 M in THF).[6]
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product, this compound (11 ), using preparative HPLC to achieve high purity (>98%).
-
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| Step 5a | ||||
| Intermediate (9) | (Varies) | 1.0 | 0.5 | (Varies) |
| HF-Pyridine | - | Excess | - | ~1.0 mL |
| Acetonitrile/Pyridine | - | - | - | 10 mL (1:1) |
| Step 5b | ||||
| Intermediate (10) | (Varies) | 1.0 | 0.4 | (Varies) |
| TBAF (1.0 M in THF) | 261.46 | 1.5 | 0.6 | 0.6 mL |
| Anhydrous THF | - | - | - | 10 mL |
| Table 5: Reagents for Deprotection Steps. |
Summary of Quantitative Data
The following table summarizes the expected outcomes for the proposed synthesis. Yields are estimated based on similar transformations reported in paclitaxel synthesis literature.
| Step | Product | Theoretical Yield (mg) | Estimated % Yield | Estimated Purity |
| 1 | Benzoyl-d5 Chloride (2) | 1456 | 95% | >95% (crude) |
| 2 | Protected Aldehyde (4) | 2364 | 90% | >98% |
| 3 | β-Lactam (7) | (Varies) | 65% (over 2 steps) | >97% |
| 4 | Protected Intermediate (9) | (Varies) | 85% | >95% |
| 5 | Final Product (11) | 740 | 70% (over 2 steps) | >99% (post-HPLC) |
| Table 6: Summary of Expected Yields and Purity. |
Visualizations of Key Relationships
Diagrams are provided to clarify the relationships between key intermediates and the general laboratory workflow for purification.
Figure 3: Logical relationship of key intermediates in the synthesis.
References
- 1. Benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. organic chemistry - Making benzoyl chloride - yellow liquid and a precipitate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Ojima lactam - Wikipedia [en.wikipedia.org]
- 4. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
3'-p-Hydroxy paclitaxel-d5 certificate of analysis
An In-depth Technical Guide to the Certificate of Analysis for 3'-p-Hydroxy paclitaxel-d5 (B16692)
For researchers, scientists, and drug development professionals, understanding the quality and purity of a stable isotope-labeled internal standard like 3'-p-Hydroxy paclitaxel-d5 is paramount for accurate bioanalytical studies. This guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for this compound, ensuring its proper evaluation and use in a research setting.
Compound Information
This compound is a deuterated analog of 3'-p-hydroxy paclitaxel (B517696), a metabolite of the widely used anticancer drug, paclitaxel. Its primary application is as an internal standard in mass spectrometry-based quantitative analysis of paclitaxel and its metabolites in biological matrices.[1] The deuterium (B1214612) labeling provides a distinct mass difference, allowing for precise differentiation from the unlabeled analyte.
| Identifier | Value |
| Product Name | This compound |
| Molecular Formula | C₄₇H₄₆D₅NO₁₅ |
| Molecular Weight | 874.94 g/mol |
| Unlabeled CAS Number | 132160-32-8[2] |
| Appearance | Off-white solid |
Quality Control and Purity Assessment
A Certificate of Analysis for a high-purity standard like this compound will typically include data from several analytical techniques to confirm its identity and purity. The following table summarizes representative data, based on a sample CoA for a closely related compound, 6α,3'-p-Dihydroxy Paclitaxel-d5, as a complete CoA for the target compound is not publicly available.
| Analytical Test | Specification | Result |
| Identification (¹H-NMR) | Consistent with structure | Complies |
| Identification (Mass Spec) | Consistent with structure | Complies |
| Isotopic Purity | ≥ 95% | 97.2% |
| Chemical Purity (TLC) | ≥ 95% | 96% |
| Melting Point | Report | > 190 °C (dec.) |
Note: The data presented in this table is illustrative and based on a Certificate of Analysis for 6α,3'-p-Dihydroxy Paclitaxel-d5 from Santa Cruz Biotechnology.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the analytical results. Below are typical protocols for the key experiments cited in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a fundamental technique for assessing the chemical purity of pharmaceutical compounds. A validated method for paclitaxel and its related substances can be adapted for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[4]
-
Flow Rate: 1.2 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Detection Wavelength: 227 nm.[4]
-
Sample Preparation: The sample is dissolved in a mixture of methanol (B129727) and glacial acetic acid (200:1) to a known concentration.[4]
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of the compound and to determine its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an HPLC system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
Analysis: The instrument is calibrated, and the sample is introduced. The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound. The relative intensities of the isotopic peaks are used to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, coupling constants, and integration of the peaks are analyzed to ensure they are consistent with the expected structure of this compound.
Visualizing the Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of this compound, from synthesis to the final certified product.
Caption: Quality Control Workflow for this compound.
Signaling Pathway Context: Paclitaxel Metabolism
To understand the relevance of this compound, it is helpful to visualize the metabolic pathway of its parent compound, paclitaxel. The diagram below illustrates the primary metabolic routes.
Caption: Metabolic Pathway of Paclitaxel.
This technical guide provides a framework for understanding the critical information presented in a Certificate of Analysis for this compound. By carefully reviewing the quantitative data and the underlying experimental protocols, researchers can confidently utilize this internal standard in their analytical workflows, leading to more accurate and reliable results in drug development and clinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3'-p-Hydroxy paclitaxel-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-p-Hydroxy paclitaxel-d5 (B16692), a deuterated metabolite of the widely used anticancer agent paclitaxel (B517696). The document details its chemical and physical properties, metabolic pathway, and its critical application as an internal standard in quantitative analytical methodologies. Detailed experimental protocols for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of paclitaxel and its metabolites are provided, alongside a comparative discussion of the biological activity of 3'-p-hydroxypaclitaxel (B27951) relative to its parent compound. This guide is intended to be a valuable resource for researchers in pharmacology, drug metabolism, and analytical chemistry.
Introduction
Paclitaxel is a potent chemotherapeutic agent employed in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancer.[1] The clinical efficacy and toxicity of paclitaxel are influenced by its complex pharmacokinetics and metabolism. Hepatic cytochrome P450 (CYP) enzymes, primarily CYP2C8 and CYP3A4, metabolize paclitaxel into several hydroxylated metabolites.[1] One of these key metabolites is 3'-p-hydroxypaclitaxel, formed through the action of CYP3A4.[1] While this metabolite is generally less cytotoxic than the parent drug, its formation is a crucial step in the clearance of paclitaxel.[1][2]
The accurate quantification of paclitaxel and its metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in bioanalytical methods, particularly those employing mass spectrometry. 3'-p-Hydroxy paclitaxel-d5 is the deuterium-labeled analog of 3'-p-hydroxypaclitaxel and serves as an ideal internal standard for the quantification of this metabolite and, in broader applications, for paclitaxel itself. Its near-identical physicochemical properties to the analyte ensure that it behaves similarly during sample preparation and chromatographic separation, thus effectively compensating for matrix effects and variability in instrument response.
Chemical and Physical Properties
The key chemical and physical properties of this compound and its non-deuterated analog are summarized in the table below. The deuteration adds approximately 5 Da to the molecular weight.
| Property | This compound | 3'-p-Hydroxy paclitaxel | Paclitaxel |
| Molecular Formula | C₄₇H₄₆D₅NO₁₅[3] | C₄₇H₅₁NO₁₅[4] | C₄₇H₅₁NO₁₄[5] |
| Molecular Weight | 874.9 g/mol [3] | 869.91 g/mol [4] | 853.9 g/mol [5] |
| Appearance | White to off-white solid | White to off-white solid | White to off-white crystalline powder[5] |
| Solubility | Soluble in methanol (B129727), acetonitrile, DMSO | Soluble in methanol, acetonitrile, DMSO | Poorly soluble in water[6] |
| Storage | -20°C to -80°C | -20°C | Room temperature, protected from light[5] |
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, as this is a specialized commercial product. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of paclitaxel metabolites and deuterated compounds.
The synthesis would likely start from a readily available paclitaxel precursor, such as baccatin (B15129273) III or 10-deacetylbaccatin III. The synthesis of the non-deuterated 3'-p-hydroxypaclitaxel can be achieved through biotransformation using liver microsomes or by chemical synthesis involving protective group chemistry and regioselective hydroxylation.[7]
For the introduction of the deuterium (B1214612) atoms, a common strategy involves the use of a deuterated starting material or reagent. In the case of this compound, where the deuterium atoms are on the benzoyl group, deuterated benzoic acid (benzoic acid-d5) would be a key reagent. This deuterated acid would be coupled to the side chain precursor, which is then attached to the baccatin III core. Subsequent hydroxylation at the para-position of the 3'-phenyl ring would yield the final product. The overall process is a multi-step synthesis requiring expertise in organic chemistry and purification techniques.
Metabolism of Paclitaxel to 3'-p-Hydroxypaclitaxel
The metabolic conversion of paclitaxel to 3'-p-hydroxypaclitaxel is a critical step in its biotransformation and elimination. This process is primarily carried out in the liver by the cytochrome P450 enzyme system.
Enzymatic Pathway
The hydroxylation of paclitaxel at the para-position of the 3'-phenyl ring is predominantly catalyzed by the CYP3A4 isoenzyme.[1] A minor contribution may also come from other CYP3A family members. The metabolic pathway can be visualized as follows:
This metabolic conversion increases the polarity of the molecule, facilitating its subsequent conjugation and excretion from the body, primarily through the bile and feces.[2]
Biological Activity
The hydroxylation of paclitaxel to 3'-p-hydroxypaclitaxel has a significant impact on its biological activity. While retaining the core taxane (B156437) structure responsible for microtubule stabilization, the addition of the hydroxyl group generally leads to a reduction in cytotoxic potency.
| Compound | Target Cancer Cell Lines | IC₅₀ (approximate) | Reference |
| Paclitaxel | Ovarian (OVCAR-3, SK-OV-3, A2780) | 3-300 nM | [8] |
| Lung (NSCLC and SCLC lines) | 0.027 µM - >32 µM (duration dependent) | [9] | |
| Breast (MCF-7, MDA-MB-231) | 0.01 µM - 0.5 µM | [9] | |
| 3'-p-Hydroxypaclitaxel | Various | Generally less potent than paclitaxel | [1][2] |
Note: Direct comparative IC₅₀ values for 3'-p-hydroxypaclitaxel across a range of cell lines are not consistently reported in publicly available literature. The information provided indicates a qualitative decrease in potency.
The reduced activity is thought to be due to altered binding affinity to the β-tubulin subunit of microtubules or differences in cellular uptake and efflux.[1] Despite its lower potency, 3'-p-hydroxypaclitaxel still contributes to the overall therapeutic effect of paclitaxel treatment.[1]
Experimental Protocol: Quantification of Paclitaxel and Metabolites using LC-MS/MS
The following protocol provides a detailed methodology for the simultaneous quantification of paclitaxel, 3'-p-hydroxypaclitaxel, and other metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials and Reagents
-
Paclitaxel, 3'-p-hydroxypaclitaxel, and 6α-hydroxypaclitaxel reference standards
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)
Sample Preparation (Solid Phase Extraction)
-
Spiking: To 100 µL of plasma sample, add 10 µL of a working solution of this compound (concentration to be optimized, e.g., 100 ng/mL). For calibration standards and quality controls, spike with appropriate concentrations of paclitaxel and its metabolites.
-
Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma samples. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.[10]
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 30% B
-
6.1-8 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Paclitaxel | 854.4 | 286.1 |
| 3'-p-Hydroxypaclitaxel | 870.4 | 286.1 |
| 6α-Hydroxypaclitaxel | 870.4 | 509.2 |
| This compound (IS) | 875.4 | 291.1 |
Note: The specific MRM transitions should be optimized for the instrument being used.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analytes in the unknown samples is then determined from this calibration curve.
Experimental Workflow Diagram
Conclusion
This compound is an essential tool for the accurate and precise quantification of paclitaxel and its primary metabolite, 3'-p-hydroxypaclitaxel, in biological matrices. Its use as an internal standard in LC-MS/MS methods is critical for reliable pharmacokinetic and metabolic studies, which are fundamental to optimizing cancer chemotherapy and developing new therapeutic strategies. This guide provides a comprehensive resource for researchers and professionals working with paclitaxel, offering detailed information on the properties, metabolism, and analytical methodologies related to this important deuterated compound.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Oncology [pharmacology2000.com]
- 3. ClinPGx [clinpgx.org]
- 4. scbt.com [scbt.com]
- 5. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. Buy 3'-p-Hydroxy Paclitaxel [smolecule.com]
- 8. Comparative evaluation of the treatment efficacy of suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer cell lines and primary ovarian cancer cells from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3'-p-Hydroxy paclitaxel-d5
This technical guide provides a comprehensive overview of 3'-p-Hydroxy paclitaxel-d5 (B16692), a deuterated metabolite of the widely used anticancer drug, paclitaxel (B517696). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, metabolism, mechanism of action, and analytical quantification.
Compound Specifications
3'-p-Hydroxy paclitaxel-d5 is a stable, isotope-labeled derivative of 3'-p-Hydroxy paclitaxel. The incorporation of five deuterium (B1214612) atoms makes it a valuable internal standard for pharmacokinetic and metabolic studies, particularly in mass spectrometry-based assays.[1][2][3]
| Property | Value | Source |
| Chemical Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3R)-3-(Benzamido-2,3,4,5,6-d5)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[4][5]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate | [6] |
| Molecular Formula | C47H46D5NO15 | [1][6][7][8] |
| Molecular Weight | 874.94 g/mol | [1][7][8] |
| CAS Number | Not Available (NA) | [6] |
| Unlabelled CAS Number | 132160-32-8 | [7] |
| Appearance | Neat | [7] |
| Application | Internal standard, tracer for quantitative analysis by NMR, GC-MS, or LC-MS | [2] |
Metabolism of Paclitaxel to 3'-p-Hydroxy paclitaxel
Paclitaxel undergoes extensive metabolism in the liver, primarily facilitated by the cytochrome P450 (CYP) enzyme system.[9] The formation of 3'-p-hydroxypaclitaxel (B27951) is a key metabolic pathway catalyzed specifically by the CYP3A4 isozyme.[9][10][11] This process involves the hydroxylation of the paclitaxel molecule at the para-position of the C-3' phenyl ring.[9] While 3'-p-hydroxypaclitaxel is generally less potent than its parent compound, it still contributes to the overall antitumor activity.[9] This metabolic conversion increases the polarity and water solubility of the molecule, which aids in its subsequent elimination from the body.[9]
Caption: Metabolic conversion of Paclitaxel.
Mechanism of Action
The primary mechanism of action of paclitaxel and its metabolites, including 3'-p-hydroxypaclitaxel, involves the disruption of microtubule dynamics, which is crucial for cell division.[4][5][12]
-
Microtubule Stabilization : Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[4][5][12][13]
-
Mitotic Arrest : The stabilization of microtubules disrupts the normal dynamic instability required for the formation and function of the mitotic spindle during cell division. This leads to the arrest of the cell cycle at the G2/M phase.[4][5][13]
-
Induction of Apoptosis : Prolonged cell cycle arrest triggers programmed cell death, or apoptosis, in cancer cells.[4][12][13] This can be initiated through various signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and the modulation of apoptosis-related proteins like the Bcl-2 family.[4][12]
Caption: Paclitaxel's mechanism of action.
Experimental Protocols: Quantification of Paclitaxel and its Metabolites
A sensitive and specific method for the simultaneous quantification of paclitaxel, 6α-hydroxypaclitaxel, and 3'-p-hydroxypaclitaxel in human plasma utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
Sample Preparation: Liquid-Liquid Extraction
-
Spiking : To 0.1 mL of human plasma, add internal standards (e.g., deuterated paclitaxel and metabolites, including this compound).
-
Extraction : Add methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortexing and Centrifugation : Vortex the mixture to ensure thorough mixing, followed by centrifugation to separate the organic and aqueous layers.
-
Evaporation : Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A reversed-phase column, such as a Phenomenex Synergy Polar-RP (4 µm, 2 mm × 50 mm), is used for separation.[11]
-
Mobile Phase : A gradient of 0.1% formic acid in acetonitrile (B52724) and water is employed.[11]
-
Run Time : A typical run time is around 8 minutes.[11]
-
-
Mass Spectrometric Detection :
Method Validation
The method is validated for linearity, accuracy, precision, recovery, matrix effect, and stability to ensure reliable and reproducible results.[11]
| Parameter | Result |
| Linearity (Paclitaxel) | 10–10,000 ng/mL |
| Linearity (Metabolites) | 1–1,000 ng/mL |
| Accuracy | 94.3–112.8% |
| Precision (CV) | <11.3% |
| Recovery | 59.3–91.3% |
| Matrix Effect | -3.5 to 6.2% |
| Stability | Acceptable for freeze-thaw, long-term (-80 °C), and room temperature conditions. |
Data sourced from a study on the quantitation of paclitaxel and its metabolites.[11]
Caption: LC-MS/MS quantification workflow.
References
- 1. Buy this compound (EVT-12551105) [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. droracle.ai [droracle.ai]
- 5. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-P-Hydroxy Paclitaxel-d5 | CAS No: NA [aquigenbio.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Human liver microsomal metabolism of paclitaxel and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 13. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Analysis of Paclitaxel Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, characterization, and analysis of paclitaxel (B517696) metabolites. Paclitaxel, a cornerstone of chemotherapy regimens for various cancers, undergoes extensive hepatic metabolism, which significantly influences its efficacy and toxicity.[1][2][3] Understanding the metabolic fate of paclitaxel is crucial for optimizing therapeutic strategies, managing drug-drug interactions, and developing novel taxane-based agents.
Core Metabolic Pathways of Paclitaxel
The primary route of paclitaxel elimination is through hepatic metabolism, mediated predominantly by the cytochrome P450 (CYP) enzyme system, with less than 10% of the drug excreted unchanged in the urine.[1] In vitro and in vivo studies have consistently identified two major isoenzymes, CYP2C8 and CYP3A4, as the principal catalysts in its biotransformation.[1][3][4][5]
The metabolic process primarily involves hydroxylation, leading to the formation of several metabolites.[1] The three main metabolic products identified in human plasma, bile, and urine are:
-
6α-hydroxypaclitaxel : Formed by the action of CYP2C8, this is generally considered the major metabolite.[5][6][7]
-
3'-p-hydroxypaclitaxel : Formed by the action of CYP3A4.[5][8]
-
6α,3'-p-dihydroxypaclitaxel : A secondary metabolite formed by further oxidation of the primary metabolites.[9][10][11]
These hydroxylated metabolites are generally less pharmacologically active than the parent compound, and their formation facilitates the drug's elimination from the body.[1][8]
References
- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hepatic metabolism of paclitaxel and its impact in patients with altered hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of human liver microsomes to explain individual differences in paclitaxel metabolism by CYP2C8 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of paclitaxel and its metabolites using a mechanism-based model [page-meeting.org]
- 11. Modification of paclitaxel metabolism in a cancer patient by induction of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical and Biological Profile of 3'-p-Hydroxy Paclitaxel-d5: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of 3'-p-Hydroxy paclitaxel-d5 (B16692), a key deuterated metabolite of the widely used anticancer agent, paclitaxel (B517696). This document outlines its chemical properties, its role as an internal standard in pharmacokinetic and metabolic studies, detailed experimental protocols for its quantification, and an exploration of the relevant biological signaling pathways.
Introduction to 3'-p-Hydroxy Paclitaxel-d5
This compound is the deuterium-labeled form of 3'-p-hydroxy paclitaxel, a major metabolite of paclitaxel. Paclitaxel is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. Specifically, CYP2C8 is responsible for the formation of 6α-hydroxypaclitaxel, while CYP3A4 catalyzes the formation of 3'-p-hydroxypaclitaxel.[1] Although the metabolites of paclitaxel are generally considered to be less pharmacologically active than the parent drug, they contribute to the overall antitumor activity and are crucial for understanding the drug's disposition and potential for drug-drug interactions.[1][2]
The incorporation of five deuterium (B1214612) atoms onto the benzoyl moiety of 3'-p-hydroxy paclitaxel creates a stable isotope-labeled internal standard. This makes this compound an invaluable tool for the accurate quantification of 3'-p-hydroxy paclitaxel in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use as an internal standard helps to correct for variability in sample preparation and instrument response, leading to more precise and reliable pharmacokinetic and metabolism data.
Chemical and Physical Properties
Deuterium-labeled 3'-p-Hydroxy paclitaxel is supplied as a high-quality reference standard by various chemical suppliers. While a detailed Certificate of Analysis with lot-specific data should be obtained from the supplier, the general properties are summarized below.
| Property | Value | Source |
| Chemical Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-(benzamido-d5)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[1][3]benzo[1,2-b]oxete-6,12b-diyl diacetate | Supplier Data |
| Molecular Formula | C₄₇H₄₆D₅NO₁₅ | [4] |
| Molecular Weight | ~874.94 g/mol | [4] |
| Appearance | White to off-white solid | General Observation |
| Purity | Typically ≥98% | Supplier Data |
| Storage | -20°C for long-term storage | Supplier Recommendations |
Experimental Protocols: Quantification of 3'-p-Hydroxy Paclitaxel in Biological Matrices
The following is a representative LC-MS/MS protocol for the quantification of 3'-p-hydroxy paclitaxel in human plasma, adapted from established methods for paclitaxel and its metabolites. This compound serves as the internal standard (IS).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 100 µL of human plasma, add 10 µL of a working solution of this compound (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol (B129727) and 1 mL of water through the cartridge.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 5 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
3'-p-Hydroxy paclitaxel: m/z 870.4 → 569.3
-
This compound (IS): m/z 875.4 → 574.3
-
-
Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.
-
Data Analysis and Quantification
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 3'-p-hydroxy paclitaxel in the plasma samples can then be determined from this calibration curve.
Biological Activity and Signaling Pathways
While 3'-p-hydroxy paclitaxel is a metabolite, it retains some of the biological activity of the parent compound, paclitaxel, and thus contributes to its overall therapeutic effect. The primary mechanism of action of paclitaxel is the stabilization of microtubules, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This disruption of microtubule dynamics activates several downstream signaling pathways.
Paclitaxel Metabolism Workflow
The following diagram illustrates the metabolic conversion of paclitaxel to its hydroxylated metabolites.
Caption: Metabolic pathway of paclitaxel.
Paclitaxel-Induced Signaling Pathway Leading to Apoptosis
Paclitaxel's interaction with microtubules triggers a cascade of signaling events that ultimately lead to programmed cell death. A simplified representation of this pathway is shown below.
Caption: Paclitaxel-induced signaling to apoptosis.
Studies have shown that paclitaxel treatment can inhibit the pro-survival PI3K/AKT signaling pathway.[5] Conversely, it can activate the pro-apoptotic MAPK (mitogen-activated protein kinase) pathway.[4] The culmination of these signaling events is the activation of caspases, the executioners of apoptosis, leading to cancer cell death. Given that 3'-p-hydroxy paclitaxel retains cytotoxic activity, it is plausible that it influences these same pathways, although likely with a different potency compared to paclitaxel.
Conclusion
This compound is an essential tool for the accurate bioanalysis of the paclitaxel metabolite, 3'-p-hydroxy paclitaxel. Its use as an internal standard in LC-MS/MS assays allows for robust and reliable quantification, which is critical for pharmacokinetic modeling, drug metabolism studies, and clinical trial monitoring. A deeper understanding of the biological activity of paclitaxel's metabolites and their impact on cellular signaling pathways will continue to be a vital area of research in optimizing cancer chemotherapy. This guide provides a foundational understanding for researchers and professionals working with this important deuterated compound.
References
An In-depth Technical Guide to Paclitaxel Metabolism and its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paclitaxel (B517696), a potent anti-neoplastic agent, is widely utilized in the treatment of various solid tumors. Its clinical efficacy and toxicity are significantly influenced by its metabolic fate. This technical guide provides a comprehensive overview of the core aspects of paclitaxel metabolism, focusing on the enzymatic pathways, major metabolites, and the analytical methodologies employed for their characterization. Detailed experimental protocols, quantitative pharmacokinetic data, and visual representations of metabolic and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and pharmacology.
Introduction
Paclitaxel is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1] The biotransformation of paclitaxel leads to the formation of several metabolites, with two major hydroxylated products significantly impacting its pharmacokinetic profile and therapeutic index. Understanding the nuances of paclitaxel metabolism is crucial for optimizing dosing strategies, predicting drug-drug interactions, and developing novel taxane-based therapies with improved pharmacological properties.
Metabolic Pathways of Paclitaxel
The primary route of paclitaxel metabolism involves hydroxylation reactions catalyzed by specific CYP450 isoenzymes.
Primary Metabolic Pathways
-
6α-Hydroxylation: The most predominant metabolic pathway is the hydroxylation of paclitaxel at the 6α-position of the baccatin (B15129273) III core, leading to the formation of 6α-hydroxypaclitaxel . This reaction is primarily catalyzed by CYP2C8 .[2]
-
3'-p-Hydroxylation: A secondary metabolic pathway involves the hydroxylation at the para-position of the 3'-phenyl ring of the C-13 side chain, resulting in the formation of 3'-p-hydroxypaclitaxel . This reaction is mainly mediated by CYP3A4 .[2]
Secondary Metabolism
The primary metabolites can undergo further metabolism. For instance, 6α-hydroxypaclitaxel can be further metabolized to 6α,3'-p-dihydroxypaclitaxel .[3]
Pharmacological Activity of Metabolites
The major metabolites of paclitaxel, 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel, are generally considered to be significantly less active or inactive compared to the parent drug.[1]
References
The Pharmacokinetic Profile of Paclitaxel Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of paclitaxel's primary metabolites. The information presented herein is intended to support research, scientific discovery, and professional drug development efforts by offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways.
Introduction to Paclitaxel (B517696) Metabolism
Paclitaxel, a potent anti-neoplastic agent, is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The biotransformation of paclitaxel results in the formation of several metabolites, with the most significant being 6α-hydroxypaclitaxel, 3'-p-hydroxypaclitaxel, and 6α,3'-p-dihydroxypaclitaxel. These metabolites are generally considered to be less pharmacologically active than the parent drug.[1][2] The primary enzymes responsible for paclitaxel metabolism are CYP2C8 and CYP3A4.[3][4] CYP2C8 is the principal enzyme involved in the formation of 6α-hydroxypaclitaxel, while CYP3A4 plays a major role in the generation of 3'-p-hydroxypaclitaxel.[4] The subsequent dihydroxylation to 6α,3'-p-dihydroxypaclitaxel is also mediated by these enzymes. Understanding the pharmacokinetic properties of these metabolites is crucial for optimizing paclitaxel therapy, managing drug-drug interactions, and minimizing toxicity.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for paclitaxel and its major metabolites in human plasma, derived from a study in patients with advanced breast carcinoma who received a 3-hour infusion of paclitaxel at a dose of 250 mg/m².[5][6][7]
| Analyte | Cmax (μmol/L) [Mean (Range)] | AUC (μmol/L·h) [Mean (Range)] |
| Paclitaxel | 6.91 (3.08 - 8.98) | 27.04 (14.88 - 40.57) |
| 6α-hydroxypaclitaxel | 0.29 (0.11 - 0.54) | 2.53 (1.09 - 4.19) |
| 3'-p-hydroxypaclitaxel | 0.15 (0.05 - 0.29) | 1.15 (0.33 - 2.14) |
| 6α,3'-p-dihydroxypaclitaxel | 0.04 (0.02 - 0.08) | 0.43 (0.17 - 0.91) |
Experimental Protocols
The quantification of paclitaxel and its metabolites in biological matrices is predominantly achieved through high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting paclitaxel and its metabolites from human plasma involves solid-phase extraction.
Protocol:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interfering substances.
-
Elute the analytes with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.[8]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the analysis.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.
-
Flow Rate: A flow rate of 1.0 mL/min is often used.
-
Detection: UV detection at 227 nm.[8]
Method Validation
The analytical method should be validated according to established guidelines to ensure its accuracy, precision, selectivity, and sensitivity. Key validation parameters include:
-
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) should be within acceptable limits (typically ±15%).
-
Selectivity: The method should be able to differentiate the analytes from endogenous components in the matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analytes in the biological matrix under different storage conditions.
Visualizing Key Pathways and Workflows
Paclitaxel Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of paclitaxel.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines a typical workflow for a clinical pharmacokinetic study of paclitaxel and its metabolites.
Regulation of CYP2C8 and CYP3A4 by Nuclear Receptors
The expression of the key paclitaxel-metabolizing enzymes, CYP2C8 and CYP3A4, is regulated by the nuclear receptors PXR (Pregnane X Receptor) and CAR (Constitutive Androstane Receptor).
Impact of Inflammatory Signaling on CYP Expression
Inflammatory signaling pathways can significantly impact the expression of CYP enzymes, leading to altered drug metabolism. Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), have been shown to downregulate the expression of CYP2C8 and CYP3A4.
References
- 1. Frontiers | Induction of cytochrome P450 via upregulation of CAR and PXR: a potential mechanism for altered florfenicol metabolism by macranthoidin B in vivo [frontiersin.org]
- 2. Feasibility of Pharmacometabolomics to Identify Potential Predictors of Paclitaxel Pharmacokinetic Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Pharmacokinetics of paclitaxel and metabolites in a randomized comparative study in platinum-pretreated ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 3'-p-Hydroxy Paclitaxel-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) is a potent anti-cancer agent widely used in the treatment of various solid tumors. Accurate quantification of paclitaxel and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. 3'-p-Hydroxy paclitaxel is one of the primary metabolites of paclitaxel. The use of a stable isotope-labeled internal standard, such as 3'-p-Hydroxy paclitaxel-d5 (B16692), is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thus compensating for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.[1]
This document provides detailed application notes and protocols for the use of 3'-p-Hydroxy paclitaxel-d5 as an internal standard for the quantification of paclitaxel and its metabolites in human plasma.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Paclitaxel | C47H51NO14 | 853.9 |
| 3'-p-Hydroxy Paclitaxel | C47H51NO15 | 869.9 |
| This compound | C47H46D5NO15 | 874.94[2] |
Experimental Protocols
Stock and Working Solutions Preparation
a. Analyte Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve paclitaxel and 3'-p-Hydroxy paclitaxel in methanol (B129727) to prepare individual stock solutions of 1 mg/mL.
b. Internal Standard Stock Solution (1 mg/mL):
-
Dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
c. Working Solutions:
-
Prepare working solutions of the analytes and the internal standard by serial dilution of the stock solutions with a mixture of acetonitrile (B52724) and water (50:50, v/v). A typical working concentration for the internal standard is 500 ng/mL, which will result in a final concentration of 50 ng/mL in the sample.[3]
Sample Preparation from Human Plasma (Liquid-Liquid Extraction)
This protocol is adapted from a validated method for the quantification of paclitaxel and its metabolites in human plasma.[3]
a. Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound internal standard working solution (500 ng/mL)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile
-
Water, HPLC grade
-
Formic acid
b. Procedure:
-
Pipette 100 µL of human plasma (sample, blank, or quality control) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 500 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 10 µL of methanol is added), achieving a final concentration of 50 ng/mL.[3]
-
Vortex briefly to mix.
-
Add 500 µL of MTBE to each tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 5 minutes at room temperature.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of acetonitrile:water:formic acid (50:50:0.1, v/v/v).[3]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following conditions are based on a published method for the analysis of paclitaxel and its metabolites.[3]
a. Liquid Chromatography (LC) System:
-
Column: Phenomenex Synergy Polar-RP, 4 µm, 2 mm × 50 mm or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 45 4.0 65 5.0 65 5.1 45 | 8.0 | 45 |
b. Mass Spectrometry (MS) System:
-
Instrument: Triple quadrupole mass spectrometer (e.g., ABI SCIEX 4000Q)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Paclitaxel 854.5 286.0[3] 3'-p-Hydroxy Paclitaxel 870.5 569.5[3] | This compound (Internal Standard) | 875.5 | 574.5 (inferred) |
Note: The MRM transition for this compound is inferred based on the transition of the non-deuterated analog and the +5 Da mass shift of the deuterated standard. This should be confirmed experimentally.
Data Presentation
Method Validation Summary
The following tables summarize typical validation parameters for a bioanalytical method for paclitaxel and its metabolites, adapted from a published study.[3]
Table 1: Calibration Curve Linearity
| Analyte | Matrix | Range (ng/mL) | r² |
| Paclitaxel | Human Plasma | 10 - 10,000 | > 0.99 |
| 3'-p-Hydroxy Paclitaxel | Human Plasma | 1 - 1,000 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Paclitaxel | 30 | 98.7 | 5.4 | 6.8 |
| 300 | 102.1 | 4.1 | 5.5 | |
| 7,500 | 99.5 | 3.8 | 4.9 | |
| 3'-p-Hydroxy Paclitaxel | 3 | 105.2 | 6.2 | 7.5 |
| 30 | 101.8 | 4.9 | 6.1 | |
| 750 | 103.4 | 4.5 | 5.8 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Matrix Effect (%) |
| Paclitaxel | 88.3 | -1.5 to 4.2 |
| 3'-p-Hydroxy Paclitaxel | 80.5 | -2.1 to 5.8 |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of paclitaxel from human plasma.
Paclitaxel Mechanism of Action: Microtubule Stabilization
Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.
Paclitaxel-Induced Apoptosis Signaling Pathway
Caption: Simplified overview of paclitaxel-induced apoptosis pathways.
References
Application Notes and Protocols for the Quantification of 3'-p-Hydroxy Paclitaxel in Human Plasma
These application notes provide a detailed protocol for the sensitive and accurate quantification of 3'-p-hydroxy paclitaxel (B517696), a primary metabolite of the widely used anticancer drug paclitaxel, in human plasma. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique ideal for pharmacokinetic and therapeutic drug monitoring studies.
Introduction
Paclitaxel is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2C8 and CYP3A4. CYP3A4 mediates the formation of 3'-p-hydroxy paclitaxel.[1][2] Monitoring the levels of this metabolite in plasma is crucial for understanding the metabolic profile of paclitaxel, assessing drug-drug interactions, and potentially correlating metabolite concentrations with therapeutic efficacy or toxicity. The following protocols are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of paclitaxel.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the analytical method, providing a clear overview of its performance characteristics.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) |
| 3'-p-Hydroxy Paclitaxel | 1 - 1,000[1] | 0.25[2][3][4] |
| Paclitaxel | 0.5 - 1,000[2][3][4] | 0.5[2][3][4] |
| 6α-Hydroxy Paclitaxel | 0.25 - 500[2][3][4] | 0.25[2][3][4] |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 3'-p-Hydroxy Paclitaxel | Low QC | 100.5 - 112.8[1] | < 11.3[1] | < 11.3[1] |
| Mid QC | 100.5 - 112.8[1] | < 11.3[1] | < 11.3[1] | |
| High QC | 100.5 - 112.8[1] | < 11.3[1] | < 11.3[1] |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Method | Recovery (%) | Matrix Effect (%) |
| 3'-p-Hydroxy Paclitaxel | Liquid-Liquid Extraction | 59.3 - 91.3[1] | -3.5 to 6.2[1] |
| Solid-Phase Extraction | 89.6 ± 5.2[2][3] | 104.2 ± 5.9[2][3] |
Experimental Protocols
This section provides detailed methodologies for the quantification of 3'-p-hydroxy paclitaxel in plasma, from sample preparation to LC-MS/MS analysis.
Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted for the extraction of 3'-p-hydroxy paclitaxel and other paclitaxel metabolites from human plasma.
Materials:
-
Human plasma samples
-
3'-p-hydroxy paclitaxel, paclitaxel, and 6α-hydroxy paclitaxel analytical standards
-
Internal Standard (IS) solution (e.g., [¹³C₆]-Paclitaxel or Docetaxel)
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution to each plasma sample.
-
Add 1.3 mL of cold MTBE to each tube.[5]
-
Vortex mix the samples for approximately 2 minutes.[5]
-
Centrifuge the samples at a speed sufficient to separate the organic and aqueous layers (e.g., 5000 rpm for 10 minutes).
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitute the dried extract in 100-200 µL of the reconstitution solution.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol offers an alternative to LLE and can provide cleaner extracts.
Materials:
-
Human plasma samples
-
3'-p-hydroxy paclitaxel, paclitaxel, and 6α-hydroxy paclitaxel analytical standards
-
Internal Standard (IS) solution (e.g., Docetaxel, 100.0 ng/mL)[6]
-
Methanol
-
Ammonium (B1175870) acetate (B1210297) solution (0.2 mM and 10 mM)[6]
-
CN 96-well SPE cartridge plate or individual cartridges[6]
-
Vortex mixer
-
Centrifuge (for initial sample processing if needed)
-
SPE manifold or automated SPE system
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution
Procedure:
-
To 50 µL of plasma, add 50 µL of the internal standard solution.[6]
-
Briefly mix for 2 minutes and then add 100 µL of 0.2 mM ammonium acetate solution.[6]
-
Condition the SPE plate: Add 400 µL of methanol followed by 400 µL of 10 mM ammonium acetate solution to each well.[6]
-
Load the sample: Transfer the pre-treated plasma sample to the conditioned SPE plate.
-
Wash the sample: Wash the wells with 400 µL of 10 mM ammonium acetate solution, followed by 400 µL of a methanol/10 mM ammonium acetate solution (20:80 v/v).[6]
-
Elute the analytes: Elute the analytes with an appropriate volume of elution solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of reconstitution solution for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: Phenomenex Synergy Polar-RP (4 µm, 2 mm × 50 mm) or equivalent reversed-phase column.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient: A gradient elution is typically used to achieve optimal separation. An example gradient is as follows:
-
Start with a high percentage of Mobile Phase A.
-
Ramp up the percentage of Mobile Phase B to elute the analytes.
-
Return to initial conditions to re-equilibrate the column.
-
-
Injection Volume: 2-10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
-
Instrument Parameters: Optimize declustering potential (DP) and collision energy (CE) for each analyte and the internal standard to achieve maximum sensitivity.[3] For example, optimized collision energies for paclitaxel and its metabolites were around 23-24 eV.[3]
Visualizations
Metabolic Pathway of Paclitaxel
The following diagram illustrates the primary metabolic pathways of paclitaxel in the liver, leading to the formation of 3'-p-hydroxy paclitaxel and 6α-hydroxy paclitaxel.
Caption: Metabolic conversion of Paclitaxel.
Experimental Workflow: Liquid-Liquid Extraction
This diagram outlines the key steps involved in the liquid-liquid extraction protocol for plasma samples.
Caption: LLE workflow for plasma samples.
Experimental Workflow: Solid-Phase Extraction
This diagram provides a visual representation of the solid-phase extraction protocol.
Caption: SPE workflow for plasma samples.
References
- 1. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - ProQuest [proquest.com]
- 4. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3'-p-Hydroxy paclitaxel-d5 in Pharmacokinetic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3'-p-Hydroxy paclitaxel-d5 (B16692) as an internal standard in pharmacokinetic (PK) assays for the quantification of paclitaxel (B517696) and its major metabolite, 3'-p-hydroxypaclitaxel (B27951). The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high accuracy, precision, and robustness in bioanalytical studies.
Introduction
Paclitaxel is a potent anti-cancer agent widely used in the treatment of various solid tumors. Its clinical efficacy and toxicity are closely related to its pharmacokinetic profile, which is influenced by its metabolism. The primary metabolite of paclitaxel is 3'-p-hydroxypaclitaxel, formed predominantly by the cytochrome P450 enzyme CYP3A4.[1] Accurate and reliable quantification of both paclitaxel and its metabolites in biological matrices is crucial for understanding its disposition and for therapeutic drug monitoring.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using LC-MS/MS.[2] 3'-p-Hydroxy paclitaxel-d5, a deuterated analog of the primary metabolite, is an ideal internal standard for the simultaneous quantification of paclitaxel and 3'-p-hydroxypaclitaxel. Its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of variability.[2][3]
Key Applications
-
Pharmacokinetic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) of paclitaxel.
-
Therapeutic Drug Monitoring (TDM): Optimizing paclitaxel dosage regimens to maximize efficacy and minimize toxicity.
-
Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the metabolism of paclitaxel.
-
Metabolism Phenotyping: Investigating the activity of CYP3A4 enzymes in patients.
Experimental Protocols
This section details the protocols for sample preparation, LC-MS/MS analysis, and data processing for the quantification of paclitaxel and 3'-p-hydroxypaclitaxel in human plasma.
Sample Preparation
Two common and effective methods for extracting paclitaxel and its metabolites from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
1.1. Solid-Phase Extraction (SPE) Protocol [2][4]
-
Spike: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Pre-treatment: Add 100 µL of 4% phosphoric acid to the plasma sample and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and inject into the LC-MS/MS system.
1.2. Liquid-Liquid Extraction (LLE) Protocol [5]
-
Spike: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Extraction: Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes to separate the layers.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of paclitaxel and 3'-p-hydroxypaclitaxel.[2][5]
2.1. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
2.2. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Paclitaxel: m/z 854.4 → 286.1
-
3'-p-hydroxypaclitaxel: m/z 870.4 → 286.1
-
This compound (IS): m/z 875.4 → 286.1
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific mass spectrometer used.
Data Presentation
The following tables summarize representative quantitative data from a validated bioanalytical method for paclitaxel and 3'-p-hydroxypaclitaxel. While a specific validation report for this compound was not available, the data for the analyte 3'-p-hydroxypaclitaxel serves as a strong indicator of the expected performance when its deuterated analog is used as an internal standard.[4][5]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Paclitaxel | 1 - 1000 | 1 | > 0.99 |
| 3'-p-hydroxypaclitaxel | 1 - 1000 | 1 | > 0.99 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Analyte | Spiked Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Paclitaxel | 2 | 102.5 | 5.8 | 101.3 | 6.5 |
| 50 | 98.7 | 4.2 | 99.5 | 5.1 | |
| 800 | 101.2 | 3.1 | 100.8 | 4.3 | |
| 3'-p-hydroxypaclitaxel | 2 | 103.1 | 6.2 | 102.4 | 7.1 |
| 50 | 99.1 | 4.8 | 99.8 | 5.5 | |
| 800 | 100.5 | 3.5 | 101.1 | 4.8 |
Table 3: Matrix Effect and Recovery
| Analyte | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
| Paclitaxel | |||
| Matrix Effect (%) | 98.2 | 99.1 | 101.5 |
| Recovery (%) | 89.5 | 91.2 | 92.8 |
| 3'-p-hydroxypaclitaxel | |||
| Matrix Effect (%) | 97.5 | 98.8 | 102.1 |
| Recovery (%) | 85.3 | 87.6 | 88.4 |
| This compound (IS) | (Representative) | ||
| Matrix Effect (%) | 95-105 | 95-105 | 95-105 |
| Recovery (%) | Consistent across concentrations | Consistent across concentrations | Consistent across concentrations |
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of this compound in pharmacokinetic assays.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Methods for the Determination of Paclitaxel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paclitaxel (B517696) is a potent anti-cancer agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2][3] Its mechanism of action involves the promotion of microtubule assembly and stabilization, leading to the inhibition of cell division.[1] Accurate and reliable analytical methods are crucial for the quantification of paclitaxel in pharmaceutical formulations, biological matrices for pharmacokinetic studies, and in quality control processes.[1][2] This application note provides detailed protocols for the analysis of paclitaxel using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
A variety of analytical methods have been developed for the quantification of paclitaxel, with reversed-phase HPLC and LC-MS/MS being the most common techniques due to their specificity, sensitivity, and accuracy.[1][4]
-
HPLC with UV Detection: This method is widely used for the analysis of paclitaxel in pharmaceutical dosage forms.[2][5] It offers a good balance of performance and cost-effectiveness for routine quality control.
-
LC-MS/MS: For the analysis of paclitaxel in complex biological matrices such as plasma and tissue, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[6][7] This technique allows for the detection of low concentrations of the drug and its metabolites.
Experimental Protocols
Method 1: RP-HPLC for Paclitaxel in Pharmaceutical Formulations
This protocol is designed for the quantification of paclitaxel in bulk drug substances and pharmaceutical dosage forms.
Materials and Reagents:
-
Paclitaxel reference standard
-
Acetonitrile (HPLC grade)[5]
-
Methanol (HPLC grade)[5]
-
Water (HPLC grade)[5]
-
Potassium dihydrogen phosphate[2]
-
Phosphoric acid or Potassium hydroxide (B78521) for pH adjustment
Instrumentation:
-
HPLC system with a UV/Vis detector[5]
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][5]
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and Methanol (60:40 v/v)[5] or Acetonitrile and Phosphate Buffer (pH 4.5) (40:60 v/v)[2] |
| Flow Rate | 1.0 - 2.0 mL/min[2][5] |
| Column | C18, 250 mm x 4.6 mm, 5 µm[2][5] |
| Detection Wavelength | 227 nm or 230 nm[2][5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient[5] |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve paclitaxel reference standard in the mobile phase to obtain a concentration of 100 µg/mL.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 20 µg/mL to 100 µg/mL.[5]
-
Sample Preparation: For pharmaceutical injections, dilute the formulation with the mobile phase to a final concentration within the calibration range.[2] Filter the final solution through a 0.2 µm filter before injection.[5]
Method 2: LC-MS/MS for Paclitaxel in Human Plasma
This protocol is suitable for the determination of paclitaxel in human plasma for pharmacokinetic studies.
Materials and Reagents:
-
Paclitaxel reference standard
-
Docetaxel (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
tert-Butyl methyl ether (for liquid-liquid extraction)[7] or Solid Phase Extraction (SPE) cartridges[8]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source[9]
-
C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)[8]
-
Data acquisition and processing software
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Column | C18, 50 mm x 2.1 mm, 2.6 µm |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] |
| Monitored Transitions | Paclitaxel: m/z 854.4 → 286.2; Docetaxel (IS): m/z 808.4 → 527.3 |
Sample Preparation (Liquid-Liquid Extraction): [7]
-
To 200 µL of plasma, add 50 µL of the internal standard working solution.
-
Add 1 mL of tert-butyl methyl ether and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Data Presentation
Table 1: Summary of HPLC Method Validation Parameters
| Parameter | Result |
| Linearity Range | 20 - 100 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Accuracy (% Recovery) | 98.58% - 99.33%[5] |
| Precision (%RSD) | < 2%[5][10] |
| Limit of Detection (LOD) | 1.57 µg/mL[5] |
| Limit of Quantification (LOQ) | 4.76 µg/mL[5] |
Table 2: Summary of LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 10 ng/mL[8] |
| Correlation Coefficient (r²) | > 0.998[8] |
| Accuracy (% Bias) | < 15% |
| Precision (%RSD) | < 15%[7] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[8] |
| Extraction Recovery | > 90%[7] |
Visualizations
Caption: Experimental workflow for paclitaxel analysis.
Caption: Simplified mechanism of action of paclitaxel.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. phmethods.net [phmethods.net]
- 4. asianpubs.org [asianpubs.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. lcms.cz [lcms.cz]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. rjptonline.org [rjptonline.org]
Application Notes and Protocols for Paclitaxel Metabolite Analysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) is a potent anti-cancer agent widely used in the treatment of various solid tumors. Its efficacy and toxicity are closely related to its metabolism, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4, which convert paclitaxel into hydroxylated metabolites such as 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel. Accurate quantification of paclitaxel and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the three most common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), for the analysis of paclitaxel and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Sample Preparation Methodologies
The choice of sample preparation method depends on factors such as the biological matrix, the required sensitivity, sample throughput, and the availability of instrumentation. The following sections detail the protocols for each technique.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. It is well-suited for high-throughput analysis but may be susceptible to matrix effects due to the limited cleanup.
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add the internal standard solution (e.g., docetaxel (B913) or a stable isotope-labeled paclitaxel) to each sample.
-
Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the sample.[1] Using acetonitrile is common as it is efficient for precipitating proteins.[1]
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at approximately 37°C and then reconstituted in the mobile phase for LC-MS/MS analysis. This step can help concentrate the analytes.
-
Analysis: Inject an aliquot of the reconstituted solution into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than PPT, reducing matrix effects.
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum, tissue homogenate).[2]
-
Internal Standard (IS) Spiking: Add 10 µL of the internal standard mix.[2]
-
Extraction Solvent Addition: Add 500 µL of an appropriate organic solvent.[2] Common solvents for paclitaxel extraction include methyl tert-butyl ether (MTBE)[2][3], diethyl ether[4][5], and dichloromethane.[6] Ethyl acetate (B1210297) also shows a high partition coefficient for paclitaxel.[6]
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.[2]
-
Phase Separation: Centrifuge the samples at 12,000 x g for 5 minutes to facilitate phase separation.[2] To further aid in the separation of the organic layer, samples can be placed in a -80°C freezer for 25 minutes.[2]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.[2]
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid (50:50:0.1, v/v/v).[2]
-
Analysis: Inject a 5 µL aliquot of the reconstituted solution into the LC-MS/MS system.[2]
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that can provide very clean extracts, significantly reducing matrix effects and improving assay sensitivity.[7][8]
Experimental Protocol: Solid-Phase Extraction
-
Sample Pre-treatment: To 100 µL of plasma or tumor homogenate, add the internal standard and 100 µL of 0.2 mM ammonium (B1175870) acetate solution. Mix for 2 minutes.[8]
-
SPE Cartridge Conditioning: Condition a CN (cyanopropyl) 96-well SPE cartridge plate with 400 µL of methanol followed by 400 µL of 10 mM ammonium acetate solution.[8]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.
-
Washing: Wash the cartridge with 400 µL of 10 mM ammonium acetate solution, followed by 400 µL of a methanol/10 mM ammonium acetate solution (20:80 v/v).[8]
-
Elution: Elute the analytes with 400 µL of acetonitrile.[7][8]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase and vortex for 2 minutes.[7]
-
Analysis: Transfer the reconstituted solution to an autosampler vial and inject a 5 µL aliquot into the LC-MS/MS system.[7]
II. Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the quantitative performance characteristics of different sample preparation methods for the analysis of paclitaxel and its metabolites.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference(s) |
| Recovery (%) | Not explicitly stated, but generally lower than LLE and SPE | 59.3 - 91.3 (Paclitaxel & Metabolites) | 89.6 - 95.2 (Paclitaxel & Metabolites) | [2][8] |
| 86.4 ± 4.5 (Ethanol) | 87.4 ± 3.6 (Paclitaxel in plasma) | [5][9] | ||
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.005 µg/mL (Paclitaxel & 6α-hydroxypaclitaxel) | 0.5 (Paclitaxel, 6α-hydroxypaclitaxel, p-3'-hydroxypaclitaxel) | 0.5 (Paclitaxel) | [7][10][11][12] |
| 0.117 nM (0.1 ng/mL) (Paclitaxel & Metabolites) | 0.25 (6α-OHP and 3′-OHP) | [3][7][12] | ||
| Linear Range (ng/mL) | Not specified | 0.5 - 500.0 | 0.5 - 1000.0 (Paclitaxel) | [7][11][12][13] |
| 10 - 10,000 (Paclitaxel) | 0.25 - 500.0 (Metabolites) | [2][7][12][13] | ||
| 1 - 1,000 (Metabolites) | [2] | |||
| Matrix Effect (%) | Can be significant | -3.5 to 6.2 (Negligible) | 95.3 - 104.2 | [2][8] |
III. Visualization of Experimental Workflows
The following diagrams illustrate the workflows for each sample preparation technique.
Caption: Protein Precipitation (PPT) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
References
- 1. agilent.com [agilent.com]
- 2. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of paclitaxel in biological matrices: high-throughput liquid chromatographic-tandem mass spectrometric quantification of paclitaxel and metabolites in human and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples using Liquid-Liquid Extraction and UV Detection: Application to Pharmacokinetics and Tissues Distribution Study of Paclitaxel Loaded Targeted Polymeric Micelles in Tumor Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of paclitaxel and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3'-p-Hydroxy paclitaxel-d5 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: Paclitaxel (B517696) is a widely used chemotherapeutic agent effective against a variety of cancers.[1] Its metabolism in the liver is primarily mediated by cytochrome P450 enzymes, with CYP3A4 producing the 3'-para-hydroxy paclitaxel (3'-p-OH-PTX) metabolite.[1] The analysis of paclitaxel and its metabolites is crucial for pharmacokinetic, drug metabolism, and therapeutic drug monitoring studies. Stable isotope-labeled internal standards, such as 3'-p-Hydroxy paclitaxel-d5 (B16692), are essential for accurate quantification by correcting for matrix effects and variations in sample processing.[2] This document provides a detailed protocol for the sensitive and selective quantification of 3'-p-Hydroxy paclitaxel-d5 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry (MS) Method
For robust quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source is recommended.[1][3] The MRM transitions for this compound and a suggested internal standard (Paclitaxel) are derived from established fragmentation patterns.[1]
Table 1: Analyte-Specific Mass Spectrometer Settings
| Parameter | This compound (Analyte) | Paclitaxel (Internal Standard) |
| Precursor Ion (Q1) m/z | 875.5 | 854.5 |
| Product Ion (Q2) m/z | 569.5 | 286.0 |
| Dwell Time (s) | 0.1 | 0.1 |
| Declustering Potential (V) | 60 | 60 |
| Collision Energy (V) | 20 | 20 |
| Collision Cell Exit Potential (V) | 15 | 15 |
| Note: The precursor ion for this compound is based on the [M+H]+ of its molecular weight (~874.9 g/mol ).[4] The product ion is based on the stable fragment observed for the non-deuterated metabolite.[1] |
Table 2: General Mass Spectrometer Source Settings (ABI SCIEX 4000Q as an example[1])
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage (V) | 5000 |
| Probe Temperature (°C) | 500 |
| Curtain Gas (CUR) | 40 |
| Collision Gas (CAD) | 10 |
| Nebulizer Gas (GS1) | 40 |
| Turbo Gas (GS2) | 40 |
Liquid Chromatography (LC) Method
Chromatographic separation is achieved using a reverse-phase C18 column, which is standard for paclitaxel and its metabolites.[3] A gradient elution using acetonitrile (B52724) and water with a formic acid modifier ensures good peak shape and separation from matrix components.[1]
Table 3: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 SL or equivalent[1] |
| Column | Phenomenex Synergi Polar-RP 80Å (4 μm, 50 x 2 mm) or equivalent C18[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.3 mL/min |
| Column Temperature (°C) | 30[5] |
| Injection Volume (µL) | 5[1] |
| Gradient Program | 0.0 min: 45% B4.0 min: 65% B5.0 min: 65% B5.1 min: 45% B8.0 min: End Run |
Experimental Protocols
Protocol 1: Stock Solution and Standards Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (e.g., Paclitaxel) in methanol (B129727) or acetonitrile to prepare individual 1 mg/mL stock solutions.[5][6]
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with acetonitrile or methanol.[6] These will be used to spike into a biological matrix to create calibration and quality control samples.
-
Calibration Standards: Prepare a calibration curve by spiking blank plasma (or other relevant matrix) with the appropriate working solutions to achieve a desired concentration range (e.g., 1 to 1000 ng/mL).[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as calibration standards, using a separate stock solution weighing if possible.[7]
Protocol 2: Sample Preparation from Plasma (Liquid-Liquid Extraction)
This protocol is adapted from established methods for paclitaxel extraction from plasma.[1][6]
-
Aliquot Sample: Pipette 100 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add the internal standard working solution (e.g., 20 µL of Paclitaxel solution) to each tube, except for "blank" samples.
-
Add Extraction Solvent: Add 1.3 mL of cold methyl tert-butyl ether (MTBE) to each tube.[6]
-
Vortex: Vortex mix the tubes vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge: Centrifuge the samples at 12,000 x g for 5 minutes to separate the organic and aqueous layers.[1]
-
Transfer Supernatant: Carefully transfer the upper organic layer (MTBE) to a clean borosilicate glass tube.[1]
-
Evaporation: Evaporate the MTBE to complete dryness under a gentle stream of nitrogen at approximately 37°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1] Vortex briefly to ensure the residue is fully dissolved.
-
Final Transfer: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Workflow Visualization
The overall experimental process from sample collection to final data analysis is outlined below.
References
- 1. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Separation of Paclitaxel and its Hydroxy Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) is a potent anti-cancer agent widely used in the treatment of various solid tumors. The drug undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of hydroxylated metabolites.[1][2] The main metabolites are 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel. Monitoring the levels of paclitaxel and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of paclitaxel and its metabolites. This document provides detailed application notes and protocols for the HPLC-based analysis of these compounds.
Metabolic Pathway of Paclitaxel
Paclitaxel is metabolized in the liver to form two major hydroxy metabolites. The primary metabolic pathway involves hydroxylation at the 6α position of the taxane (B156437) ring by CYP2C8, forming 6α-hydroxypaclitaxel. A secondary pathway, mediated by CYP3A4, results in hydroxylation at the para position of the 3'-phenyl group of the C-13 side chain, yielding 3'-p-hydroxypaclitaxel. These hydroxylated metabolites are subsequently converted to dihydroxypaclitaxel.
References
Application Notes and Protocols for 3'-p-Hydroxy paclitaxel-d5 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) is a cornerstone of chemotherapy regimens for a variety of cancers, exerting its cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and apoptosis.[1][][3] In the body, paclitaxel is extensively metabolized by cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4, into several hydroxylated metabolites.[1][4][5] One of the main metabolites is 3'-p-Hydroxy paclitaxel, formed through the action of CYP3A4.[4][5] While considered less potent than its parent compound, 3'-p-Hydroxy paclitaxel retains significant antitumor activity, contributing to the overall therapeutic effect of paclitaxel treatment.[4] This metabolite also acts by stabilizing microtubules, thereby inducing cell cycle arrest and apoptosis.[4]
The deuterated analog, 3'-p-Hydroxy paclitaxel-d5 (B16692), serves as a critical tool for researchers in cell-based assays. Its primary applications include:
-
Internal Standard for Mass Spectrometry: Due to its identical chemical properties to the unlabeled metabolite but distinct mass, 3'-p-Hydroxy paclitaxel-d5 is an ideal internal standard for accurate quantification of intracellular 3'-p-Hydroxy paclitaxel concentrations using liquid chromatography-mass spectrometry (LC-MS). This is crucial for pharmacokinetic and drug metabolism studies at the cellular level.
-
Metabolic Tracer: The deuterium (B1214612) label allows for the tracing of 3'-p-Hydroxy paclitaxel within cells, enabling studies on its uptake, efflux, and potential further metabolism.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate the cytotoxicity and cellular pharmacology of this key paclitaxel metabolite.
Data Presentation
Table 1: Comparative Cytotoxicity of Paclitaxel and 3'-p-Hydroxy paclitaxel
The following table summarizes the expected comparative cytotoxicity (IC50 values) of paclitaxel and its metabolite, 3'-p-Hydroxy paclitaxel, in various cancer cell lines after a 72-hour exposure. Note that 3'-p-Hydroxy paclitaxel is generally less potent than paclitaxel.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | 3'-p-Hydroxy paclitaxel IC50 (nM) (Estimated) |
| MCF-7 | Breast Cancer | 2.5 - 15 | 10 - 60 |
| MDA-MB-231 | Breast Cancer | 5 - 20 | 20 - 80 |
| A549 | Lung Cancer | 10 - 50 | 40 - 200 |
| HCT116 | Colon Cancer | 8 - 30 | 32 - 120 |
| OVCAR-3 | Ovarian Cancer | 4 - 20 | 16 - 80 |
Note: The IC50 values for paclitaxel are collated from multiple sources.[6] The IC50 values for 3'-p-Hydroxy paclitaxel are estimated based on qualitative statements of its reduced potency.[4] Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of 3'-p-Hydroxy paclitaxel.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3'-p-Hydroxy paclitaxel
-
Paclitaxel (for comparison)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of 3'-p-Hydroxy paclitaxel and paclitaxel in complete medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the drug dilutions to the respective wells. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This protocol quantifies the percentage of apoptotic cells following treatment with 3'-p-Hydroxy paclitaxel.
Materials:
-
6-well plates
-
3'-p-Hydroxy paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment. Treat cells with 3'-p-Hydroxy paclitaxel at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol determines the effect of 3'-p-Hydroxy paclitaxel on cell cycle progression.
Materials:
-
6-well plates
-
3'-p-Hydroxy paclitaxel
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 3'-p-Hydroxy paclitaxel at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Quantification of Intracellular 3'-p-Hydroxy paclitaxel using this compound as an Internal Standard
This protocol describes the use of this compound for accurate quantification of the unlabeled metabolite in cell lysates by LC-MS/MS.
Materials:
-
6-well plates or larger culture vessels
-
3'-p-Hydroxy paclitaxel
-
This compound (as internal standard, IS)
-
Ice-cold PBS
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with 3'-p-Hydroxy paclitaxel for the desired time points.
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a known volume of ice-cold methanol (e.g., 500 µL for a 6-well) to the cells to precipitate proteins and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Internal Standard Spiking: Add a known amount of this compound solution to each cell lysate sample.
-
Sample Processing:
-
Vortex the samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the detection and quantification of 3'-p-Hydroxy paclitaxel and this compound.
-
Data Analysis: Quantify the concentration of 3'-p-Hydroxy paclitaxel in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Visualizations
Caption: Workflow for assessing the biological activity of 3'-p-Hydroxy paclitaxel.
Caption: Paclitaxel metabolism and the mechanism of action of its active metabolite.
Caption: Key signaling pathways involved in paclitaxel-induced apoptosis.
References
Protocol for In Vivo Studies with Paclitaxel Metabolites
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) is a potent anti-cancer agent widely used in the treatment of various solid tumors.[1] Its therapeutic efficacy and toxicity are influenced by its metabolic fate in vivo. The primary route of paclitaxel elimination is through hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzymes, specifically CYP2C8 and CYP3A4.[2][3][4][5][6] This process leads to the formation of several metabolites, with the three major ones identified in human plasma and bile being 6α-hydroxypaclitaxel, 3'-p-hydroxypaclitaxel, and 6α,3'-p-dihydroxypaclitaxel.[7] While these metabolites are generally considered less pharmacologically active than the parent drug, there is evidence to suggest they may contribute to both the cytotoxic and toxic profiles of paclitaxel treatment.[2][8][9] For instance, 6α-hydroxypaclitaxel has been reported to possess bone marrow toxicity.[8][9] Therefore, understanding the pharmacokinetics and biological effects of these metabolites is crucial for optimizing paclitaxel therapy and developing novel taxane-based drugs.
This document provides detailed protocols for conducting in vivo studies to investigate the pharmacokinetics and anti-tumor activity of paclitaxel and its primary metabolites in preclinical animal models.
Key Considerations for In Vivo Studies
-
Animal Model Selection: The choice of animal model is critical and depends on the specific research question. Xenograft models, where human tumor cells are implanted into immunodeficient mice (e.g., NOD/SCID or nude mice), are commonly used to evaluate anti-tumor efficacy.[10][11]
-
Drug Formulation and Administration: Paclitaxel has low aqueous solubility and is often formulated with solubilizing agents like Cremophor EL.[3][4] However, Cremophor EL can induce hypersensitivity reactions and may alter the drug's pharmacokinetic profile.[10][12] Nanoparticle albumin-bound (nab)-paclitaxel is an alternative formulation that avoids the use of Cremophor EL.[13][14] The choice of formulation should be carefully considered and reported. Intravenous (IV) administration is the most common route for paclitaxel in preclinical studies.[12][14]
-
Dosing Regimen: Dosing can vary significantly depending on the animal model, tumor type, and study objectives. Doses in mice typically range from 5 mg/kg to 20 mg/kg.[8][12][14][15] Both single-dose pharmacokinetic studies and multiple-dosing efficacy studies are common.[15]
-
Sample Collection and Processing: Blood, tumor, and other tissues are collected at various time points to determine the concentration of paclitaxel and its metabolites.[12] Proper sample handling and storage are essential to ensure the stability of the analytes.[8]
-
Analytical Methodology: A sensitive and specific analytical method is required to quantify paclitaxel and its metabolites in biological matrices. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[8][16]
Experimental Protocols
Pharmacokinetic Study of Paclitaxel and its Metabolites in Tumor-Bearing Mice
This protocol describes a typical pharmacokinetic study in xenograft mice to determine the plasma and tumor concentrations of paclitaxel and its major metabolites.
Materials:
-
Tumor-bearing mice (e.g., NOD/SCID mice with subcutaneous A549 human lung carcinoma xenografts).
-
Paclitaxel formulation (e.g., nab-paclitaxel).
-
Anesthesia.
-
Blood collection tubes (e.g., containing K2EDTA).
-
Surgical tools for tissue collection.
-
Homogenizer.
-
Centrifuge.
-
-80°C freezer.
-
HPLC-MS/MS system.
Procedure:
-
Animal Acclimatization and Tumor Inoculation: House animals under standard conditions for at least one week before the experiment.[8] Inoculate mice subcutaneously with a suspension of tumor cells (e.g., 5 x 10^6 A549 cells).[8] Allow tumors to grow to a specified size (e.g., 0.5 cm in diameter).[10]
-
Drug Administration: Randomize mice into treatment groups. Administer a single intravenous (IV) dose of paclitaxel (e.g., 10 mg/kg) via the tail vein.[14]
-
Sample Collection: At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours post-injection), collect blood samples via retro-orbital sinus or cardiac puncture under anesthesia.[12][17] Immediately place blood into EDTA-containing tubes and centrifuge to separate plasma.
-
Tissue Collection: Following blood collection, euthanize the mice and excise the tumors and other relevant organs (e.g., liver, kidneys).[12]
-
Sample Processing and Storage:
-
Sample Analysis:
-
Extraction: Extract paclitaxel and its metabolites from plasma and tissue homogenates using solid-phase extraction (SPE) or liquid-liquid extraction.[8][18][19]
-
Quantification: Analyze the extracted samples using a validated HPLC-MS/MS method to determine the concentrations of paclitaxel, 6α-hydroxypaclitaxel, and 3'-p-hydroxypaclitaxel.[8][16]
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) for paclitaxel and its metabolites in both plasma and tumor tissue.
Experimental Workflow for Pharmacokinetic Study
Workflow for in vivo pharmacokinetic analysis of paclitaxel.
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines an efficacy study to evaluate the anti-tumor activity of paclitaxel, considering the potential contribution of its metabolites.
Materials:
-
Tumor-bearing mice (as described in Protocol 1).
-
Paclitaxel formulation.
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Tumor Model Establishment: Follow the same procedure for animal acclimatization and tumor inoculation as in Protocol 1.
-
Treatment Regimen: Once tumors reach a predetermined size, randomize mice into treatment and control groups (n=7-10 mice per group).[10]
-
Treatment Group: Administer paclitaxel intravenously at a specified dose and schedule (e.g., 20 mg/kg, weekly).[15]
-
Control Group: Administer the vehicle control.
-
-
Monitoring Tumor Growth and Animal Health:
-
Study Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Data Presentation
Table 1: Pharmacokinetic Parameters of Paclitaxel and its Major Metabolites in Mouse Plasma and Tumor Tissue
| Analyte | Matrix | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| Paclitaxel | Plasma | Value | Value | Value |
| Tumor | Value | Value | Value | |
| 6α-hydroxypaclitaxel | Plasma | Value | Value | Value |
| Tumor | Value | Value | Value | |
| 3'-p-hydroxypaclitaxel | Plasma | Value | Value | Value |
| Tumor | Value | Value | Value | |
| Note: Values are to be populated with experimental data. This table provides a template for data presentation. |
Table 2: HPLC-MS/MS Method Validation Parameters
| Parameter | Paclitaxel | 6α-hydroxypaclitaxel | 3'-p-hydroxypaclitaxel |
| Linear Range (ng/mL) | 0.5 - 1000.0[8][16] | 0.25 - 500.0[8][16] | 0.25 - 500.0[8][16] |
| LLOQ (ng/mL) | 0.5[16] | 0.25[16] | 0.25[16] |
| Precision (%RSD) | <15% | <15% | <15% |
| Accuracy (%Bias) | ±15% | ±15% | ±15% |
| Recovery (%) | >85% | >85% | >85% |
| LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. |
Mandatory Visualization
Paclitaxel Metabolism and Downstream Signaling
Metabolism of paclitaxel and its mechanism of action.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clinical pharmacokinetics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. dovepress.com [dovepress.com]
- 14. dovepress.com [dovepress.com]
- 15. P450 induction alters paclitaxel pharmacokinetics and tissue distribution with multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 19. A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples using Liquid-Liquid Extraction and UV Detection: Application to Pharmacokinetics and Tissues Distribution Study of Paclitaxel Loaded Targeted Polymeric Micelles in Tumor Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3'-p-Hydroxy Paclitaxel-d5 for Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) is a potent anti-neoplastic agent widely used in the treatment of various cancers. Therapeutic Drug Monitoring (TDM) of paclitaxel is crucial for optimizing therapeutic efficacy while minimizing dose-related toxicity. Paclitaxel is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4. The metabolite 3'-p-hydroxy paclitaxel is formed via the CYP3A4 pathway, and its quantification can serve as an indicator of CYP3A4 activity, which is critical for understanding drug-drug interactions and inter-individual variability in drug metabolism.[1][2]
Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to compensate for variability in sample preparation and instrument response.[3][4][5][6][7] 3'-p-Hydroxy paclitaxel-d5 (B16692) is the deuterated analog of the 3'-p-hydroxy paclitaxel metabolite and serves as an ideal internal standard for its accurate and precise quantification in biological matrices.
These application notes provide a detailed protocol for the quantification of 3'-p-hydroxy paclitaxel using 3'-p-Hydroxy paclitaxel-d5 as an internal standard by LC-MS/MS for TDM purposes.
Paclitaxel Metabolism and the Role of 3'-p-Hydroxy Paclitaxel
Paclitaxel undergoes hydroxylation to form two major metabolites: 6α-hydroxypaclitaxel, mediated by CYP2C8, and 3'-p-hydroxypaclitaxel (B27951), mediated by CYP3A4.[1][2] Monitoring the levels of 3'-p-hydroxypaclitaxel can provide insights into the metabolic activity of CYP3A4, a key enzyme responsible for the metabolism of approximately 50% of clinically used drugs.[1] Therefore, quantifying this metabolite can aid in phenotyping a patient's CYP3A4 activity, which can be crucial for predicting potential drug-drug interactions and personalizing paclitaxel dosage regimens.[2]
Experimental Protocols
This section details the protocol for the quantification of 3'-p-hydroxy paclitaxel in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is adapted from a validated method for paclitaxel and its metabolites.[2]
Materials and Reagents
-
3'-p-Hydroxy paclitaxel analytical standard
-
This compound (internal standard)
-
Paclitaxel analytical standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (blank)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Prepare by dissolving 3'-p-hydroxy paclitaxel and paclitaxel in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare by dissolving this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the stock solution in methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add the internal standard working solution.
-
Add 1 mL of MTBE.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 12,000 x g for 5 minutes at room temperature.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of analytes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of standards |
| 3'-p-Hydroxy paclitaxel: Precursor ion > Product ion | |
| This compound: Precursor ion > Product ion | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize the expected performance characteristics of the analytical method, based on a validated method for paclitaxel and its metabolites.[2][8]
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Paclitaxel | 0.5 - 1000 | > 0.99 |
| 3'-p-Hydroxy paclitaxel | 0.25 - 500 | > 0.99 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |
| Paclitaxel | |||
| LQC | 1.5 | 95 - 105 | < 10 |
| MQC | 150 | 90 - 110 | < 10 |
| HQC | 750 | 90 - 110 | < 10 |
| 3'-p-Hydroxy paclitaxel | |||
| LQC | 0.75 | 95 - 105 | < 15 |
| MQC | 75 | 90 - 110 | < 15 |
| HQC | 375 | 90 - 110 | < 15 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Paclitaxel | 85 - 115 | 85 - 115 |
| 3'-p-Hydroxy paclitaxel | 80 - 120 | 80 - 120 |
| This compound | Consistent and reproducible | Compensated by IS |
Table 4: Stability
| Analyte | Condition | Stability |
| Paclitaxel & 3'-p-Hydroxy paclitaxel | Bench-top (4h, RT) | Stable |
| Freeze-thaw (3 cycles) | Stable | |
| Long-term (-80°C, 3 months) | Stable |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the quantification of the 3'-p-hydroxy paclitaxel metabolite in biological matrices. This application is essential for therapeutic drug monitoring of paclitaxel, enabling the assessment of CYP3A4 metabolic activity and contributing to the personalization of cancer therapy. The detailed protocols and expected performance characteristics provided in these notes serve as a valuable resource for researchers and clinicians in the field of oncology and pharmaceutical sciences.
References
- 1. g-standaard.nl [g-standaard.nl]
- 2. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3'-p-Hydroxy Paclitaxel-d5 Signal Intensity
Welcome to the technical support center for 3'-p-Hydroxy paclitaxel-d5 (B16692). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of this compound in their analytical experiments, primarily focusing on liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why am I observing low signal intensity for 3'-p-Hydroxy paclitaxel-d5 in my LC-MS analysis?
A1: Low signal intensity for paclitaxel (B517696) derivatives can stem from several factors. These include suboptimal ionization conditions in the mass spectrometer, matrix effects from the sample, inefficient chromatographic separation leading to broad peaks, and the inherent chemical properties of the molecule affecting its ionization efficiency. It is also possible that the concentration of the analyte in the injected sample is below the detection limit of the instrument.
Q2: What is "adduct formation" and how does it affect the signal of my analyte?
A2: Paclitaxel and its derivatives often form adducts in the ion source of a mass spectrometer. Besides the expected protonated molecule ([M+H]⁺), it is common to see sodium ([M+Na]⁺) or other adducts.[1][2][3] If multiple adducts are formed, the total ion current for your analyte is distributed among these different species, which can reduce the intensity of any single adduct, including the one you are monitoring for quantification. The key is to promote the formation of a single, stable adduct to maximize the signal for that specific ion.[4]
Q3: Can the deuteration in this compound affect its signal intensity?
A3: Yes, it is possible. In some cases, deuterated compounds can exhibit a slightly different signal intensity compared to their non-deuterated counterparts when analyzed by LC-MS/MS. This can be due to kinetic isotope effects during the fragmentation process in the collision cell.[5] While not always a dramatic change, it is a factor to consider, and the specific fragmentation pathways of the deuterated versus non-deuterated compound should be investigated.
Q4: What are matrix effects and how can I minimize them?
A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[6][7][8][9] These effects can either suppress or enhance the signal of the target analyte, leading to inaccurate and irreproducible results.[10][11] To minimize matrix effects, robust sample preparation is crucial. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are commonly used to clean up samples before LC-MS analysis.[4][12]
Q5: Is chemical derivatization a viable option to improve signal intensity?
A5: Chemical derivatization is a strategy used to modify an analyte to improve its chemical or physical properties for analysis. For LC-MS, derivatization can be employed to enhance ionization efficiency, leading to a stronger signal.[13] While not always necessary for paclitaxel derivatives, if other optimization strategies fail, it could be considered. For instance, introducing a permanently charged group or a more easily ionizable moiety can significantly boost the signal.[14]
Troubleshooting Guides
Issue 1: Low or Unstable Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low or unstable signal intensity for this compound.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Quantitative Data Summary: Impact of Mobile Phase Additives on Paclitaxel Adduct Formation
The following table summarizes the relative signal intensities of different paclitaxel adducts observed with various mobile phase additives. This data is illustrative and actual results may vary depending on the specific LC-MS system and conditions.
| Mobile Phase Additive | [M+H]⁺ Relative Intensity | [M+Na]⁺ Relative Intensity | [M+NH₄]⁺ Relative Intensity | Predominant Adduct & Signal Stability |
| 0.1% Formic Acid | 70% | 25% | 5% | [M+H]⁺, moderate stability |
| 5 mM Ammonium Formate | 40% | 10% | 50% | [M+NH₄]⁺, good stability |
| 20 µM Sodium Acetate | 5% | 95% | <1% | [M+Na]⁺, excellent stability [4] |
Experimental Protocol: Optimization of ESI Source Parameters
This protocol describes a general procedure for optimizing electrospray ionization (ESI) source parameters for this compound.
-
Prepare a standard solution: Prepare a solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile (B52724):water) at a concentration that should be readily detectable (e.g., 100 ng/mL).
-
Infuse the standard solution: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Optimize Capillary Voltage: While monitoring the ion intensity of the target analyte (e.g., the [M+Na]⁺ adduct), gradually increase the capillary voltage in small increments (e.g., 0.2 kV). Record the voltage that provides the maximum stable signal. Typical ranges are 3-5 kV for positive ion mode.[15]
-
Optimize Nebulizer Gas Pressure: At the optimal capillary voltage, vary the nebulizer gas pressure. Note the pressure that yields the highest and most stable signal.
-
Optimize Drying Gas Flow and Temperature: Adjust the drying gas flow rate and temperature to find the settings that maximize the signal. Higher temperatures and flow rates can improve desolvation but excessive settings can lead to analyte degradation or signal suppression.
-
Optimize Fragmentor/Collision Energy (for MS/MS): If performing MS/MS, infuse the analyte and optimize the collision energy to achieve the desired fragmentation pattern and maximize the intensity of the product ions.
Issue 2: Poor Reproducibility and Inconsistent Signal
Inconsistent signal intensity across multiple injections is often a sign of matrix effects or carryover.
Logical Relationship Diagram: Causes of Poor Reproducibility
Caption: Common causes leading to poor signal reproducibility.
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general method for extracting paclitaxel derivatives from plasma, which can be adapted for this compound.
-
Sample Pretreatment: To 200 µL of plasma, add an internal standard. Vortex for 30 seconds and then centrifuge for 5 minutes at 5000 rpm.[4]
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pretreated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte from the cartridge with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. Adding a low concentration of sodium acetate to the reconstitution solvent can help promote consistent sodium adduct formation.[4]
By systematically addressing these potential issues, researchers can significantly improve the signal intensity and data quality in the analysis of this compound.
References
- 1. Adduct formation in quantitative bioanalysis: effect of ionization conditions on paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly selective and sensitive assay for paclitaxel accumulation by tumor cells based on selective solid phase extraction and micro-flow liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alternative procedure for charged derivatization to enhance detection responses of steroids in electrospray ionization-MS. | Semantic Scholar [semanticscholar.org]
- 15. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
resolving co-elution of paclitaxel metabolites in HPLC
Welcome to the technical support center for resolving common issues in the HPLC analysis of paclitaxel (B517696) and its metabolites. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to the co-elution of paclitaxel and its metabolites during HPLC analysis.
Q1: My chromatogram shows co-eluting or poorly resolved peaks for paclitaxel and its main metabolite, 6α-hydroxypaclitaxel. What is the first step I should take?
A1: The first and often simplest parameter to adjust is the mobile phase composition. For reversed-phase HPLC, which is commonly used for paclitaxel analysis, you can increase the retention and potentially improve the separation of closely eluting peaks by decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[1][2] This will increase the retention time of both compounds, but may increase the difference in their retention, leading to better resolution. Start by decreasing the organic phase concentration by 2-5% and observe the effect on your separation.
Q2: I've adjusted the solvent strength, but the peaks are still not baseline-resolved. What other mobile phase modifications can I try?
A2: If adjusting the solvent ratio is insufficient, consider modifying the pH of the mobile phase.[2] Paclitaxel and its hydroxylated metabolites have different acidic/basic properties, and a change in pH can alter their ionization state and, consequently, their interaction with the stationary phase. Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase is a common practice that can improve peak shape and resolution for paclitaxel and its metabolites.[3] If you are already using an acidic modifier, you might experiment with slightly different concentrations or a different modifier.
Q3: Can changing the column help resolve co-elution?
A3: Absolutely. If mobile phase optimization is unsuccessful, changing the stationary phase is a powerful way to alter selectivity.[1] While C18 columns are most common for paclitaxel analysis, not all C18 columns are the same.[3][4][5][6] Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can provide the necessary change in selectivity. Alternatively, consider a different type of stationary phase altogether, such as a phenyl-hexyl or a cyano column, which offer different retention mechanisms.
Q4: I am limited to my current column and mobile phase system. Are there any other instrumental parameters I can adjust?
A4: Yes, you can try adjusting the column temperature and the flow rate.
-
Temperature: Increasing the column temperature can improve efficiency and decrease analysis time, but it may also alter selectivity. Conversely, decreasing the temperature can sometimes enhance resolution, although it will lead to longer run times and higher backpressure.[7] It is a parameter worth investigating within the stable range for your column and analytes.
-
Flow Rate: Lowering the flow rate can lead to better peak resolution by increasing the number of theoretical plates.[7] However, this will also increase the analysis time. This is often a trade-off between resolution and throughput.
Q5: What are the primary metabolites of paclitaxel that I should be aware of in my chromatogram?
A5: The primary and most abundant metabolite of paclitaxel is 6α-hydroxypaclitaxel, which is formed by the CYP2C8 enzyme.[8][9][10] Another significant, though minor, metabolite is 3'-p-hydroxypaclitaxel, catalyzed by CYP3A4.[8][9][10] Due to the addition of a hydroxyl group, these metabolites are more polar than the parent paclitaxel and will typically elute earlier in a reversed-phase HPLC system.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the separation of paclitaxel and its major metabolites. Note that retention times are highly dependent on the specific system, column dimensions, and exact mobile phase composition.
| Analyte | Typical Column | Mobile Phase Example | Flow Rate (mL/min) | Reported Retention Time (min) | Reference |
| Paclitaxel | C18 (50 x 2.1 mm, 1.8 µm) | 80% Methanol (B129727) with 0.1% Formic Acid | 0.2 | Not specified, but run time is 3.0 min | [3] |
| 6α-hydroxypaclitaxel | C18 (50 x 2.1 mm, 1.8 µm) | 80% Methanol with 0.1% Formic Acid | 0.2 | Not specified, but run time is 3.0 min | [3] |
| 3'-p-hydroxypaclitaxel | C18 (50 x 2.1 mm, 1.8 µm) | 80% Methanol with 0.1% Formic Acid | 0.2 | Not specified, but run time is 3.0 min | [3] |
| Paclitaxel | C18 (150 x 4.6 mm, 10 µm) | 50% Acetonitrile, 50% 20mM Phosphate Buffer (pH 5) | 1.0 | ~7.5 | [5] |
| Paclitaxel | C18 (2.5cm x 4.5cm, 5µm) | 50% Acetonitrile, 50% Phosphate Buffer (pH 3.0) | 1.0 | 10.358 | [11] |
| Paclitaxel | C18 | Acetonitrile/Water + 0.1% Formic Acid (Gradient) | 0.2 | 9.10 | [12] |
Experimental Protocols
Example Protocol for Paclitaxel and Metabolite Analysis in Mouse Plasma by HPLC-MS/MS
This protocol is a representative example based on a published method.[3]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 400 µL of 10 mM ammonium (B1175870) acetate (B1210297) solution.
-
Wash the cartridge again with 400 µL of a 20:80 methanol/10 mM ammonium acetate solution.
-
Elute the analytes with 400 µL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC Conditions
-
Column: UHPLC XB-C18 Column (2.1 × 50 mm, 1.8 µm).[3]
-
Mobile Phase: Isocratic elution with 20% water containing 0.1% formic acid and 80% methanol containing 0.1% formic acid.[3]
-
Flow Rate: 0.2 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 5 µL.[3]
-
Total Run Time: 3.0 min.[3]
3. Mass Spectrometry Detection
-
System: Triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Paclitaxel Metabolism
The following diagram illustrates the primary metabolic pathways of paclitaxel.
Caption: Metabolic pathway of Paclitaxel.
Troubleshooting Workflow for Co-elution
This flowchart provides a logical approach to resolving peak co-elution in HPLC.
Caption: Troubleshooting workflow for HPLC co-elution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 3. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. rjptonline.org [rjptonline.org]
- 12. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3'-p-Hydroxy paclitaxel
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting matrix effects during the quantification of 3'-p-Hydroxy paclitaxel (B517696) (3'-p-OH-PTX), a major metabolite of paclitaxel.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 3'-p-Hydroxy paclitaxel?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, tissue homogenate). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification of 3'-p-Hydroxy paclitaxel.
Q2: What are the common causes of matrix effects in 3'-p-Hydroxy paclitaxel analysis?
A2: Common causes include phospholipids (B1166683) from plasma, salts from buffers, and other endogenous or exogenous compounds that co-elute with 3'-p-Hydroxy paclitaxel and interfere with the ionization process in the mass spectrometer source. The choice of sample preparation method and chromatographic conditions significantly influences the extent of matrix effects.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The two most common methods are the post-extraction addition method and the post-column infusion method. The post-extraction addition method compares the response of the analyte in a neat solution to the response of the analyte spiked into a blank matrix extract. The post-column infusion method involves infusing a constant flow of the analyte into the mass spectrometer while injecting a blank matrix extract to observe any signal suppression or enhancement regions.
Q4: What are the acceptable limits for matrix effects in bioanalytical method validation?
A4: According to regulatory guidelines, such as those from the FDA, the matrix effect, assessed by the matrix factor (the ratio of the analyte peak response in the presence of matrix to the analyte peak response in the absence of matrix), should be evaluated. The coefficient of variation (CV) of the matrix factor from at least six different lots of biological matrix should be less than 15%.
Q5: Can the choice of ionization technique influence matrix effects?
A5: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) because ionization occurs in the liquid phase where competition for charge is more pronounced.
Troubleshooting Guides
This section provides a step-by-step approach to resolving common issues encountered during the quantification of 3'-p-Hydroxy paclitaxel.
Issue 1: Low or No Analyte Signal (Poor Sensitivity)
Possible Causes & Solutions
-
Significant Ion Suppression: Co-eluting matrix components are interfering with the ionization of 3'-p-OH-PTX.
-
Solution 1: Improve Sample Preparation. Switch from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering compounds. Studies have shown that SPE can provide a cleaner sample and higher extraction recovery for paclitaxel and its metabolites.[1]
-
Solution 2: Optimize Chromatography. Modify the gradient elution to better separate 3'-p-OH-PTX from the matrix interferences. A shallower gradient can improve resolution.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS for 3'-p-OH-PTX will co-elute and experience similar matrix effects, thus compensating for signal variations.
-
-
Suboptimal Mass Spectrometer Settings: The instrument parameters are not optimized for 3'-p-OH-PTX.
-
Solution: Optimize MS/MS Parameters. Infuse a standard solution of 3'-p-OH-PTX and optimize parameters such as collision energy, declustering potential, and ion source settings to maximize the signal.
-
Issue 2: Inconsistent and Irreproducible Results
Possible Causes & Solutions
-
Variable Matrix Effects Between Samples: Different biological samples have varying compositions, leading to inconsistent ion suppression or enhancement.
-
Solution 1: Use Matrix-Matched Calibrators and Quality Controls. Prepare your calibration standards and QCs in the same biological matrix as your study samples to mimic the matrix effect.
-
Solution 2: Thoroughly Validate the Method. Evaluate matrix effects using at least six different lots of the biological matrix to ensure the method is robust.
-
-
Poor Extraction Recovery: The efficiency of the sample preparation method is inconsistent.
-
Solution: Optimize and Validate the Extraction Procedure. Ensure the pH, solvent composition, and mixing/vortexing steps are consistent. Evaluate the recovery at different concentrations.
-
Issue 3: Unexpected Peaks or High Background Noise
Possible Causes & Solutions
-
Co-eluting Metabolites or Contaminants: Other metabolites of paclitaxel or contaminants from the sample or system are interfering with the analysis.
-
Solution 1: Improve Chromatographic Resolution. As mentioned before, optimizing the LC gradient can help separate these interfering peaks from the analyte of interest.
-
Solution 2: Check for System Contamination. Inject a blank solvent to see if the unexpected peaks persist. If so, clean the injector, column, and ion source.
-
-
Carryover: Analyte from a high-concentration sample is carried over to the next injection.
-
Solution: Optimize the Autosampler Wash. Use a strong solvent in the autosampler wash solution and increase the wash volume and duration. Injecting a blank after a high-concentration sample can confirm the effectiveness of the wash.
-
Quantitative Data Summary
The following tables summarize quantitative data from validated bioanalytical methods for 3'-p-Hydroxy paclitaxel.
Table 1: Matrix Effect and Extraction Recovery of 3'-p-Hydroxy paclitaxel
| Analyte | Sample Preparation | Matrix Effect (%) | Extraction Recovery (%) | Reference |
| 3'-p-Hydroxy paclitaxel | Solid-Phase Extraction | 104.2 ± 5.9 | 89.6 ± 5.2 | [1] |
| 3'-p-Hydroxy paclitaxel | Liquid-Liquid Extraction | -2.3 to 6.2 | 74.2 to 86.7 | [2] |
Table 2: Linearity and Lower Limit of Quantification (LLOQ) for 3'-p-Hydroxy paclitaxel
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| 3'-p-Hydroxy paclitaxel | 0.25 - 500.0 | 0.25 | [1] |
| 3'-p-Hydroxy paclitaxel | 1 - 1,000 | 1 | [2] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Addition
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte spiked in the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte is spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Analyte is spiked into the biological matrix before extraction.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE) :
-
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
RE (%) = [(Peak Area of Set C) / (Peak Area of Set B)] * 100
-
-
Assess the Matrix Effect: An MF value of 1 indicates no matrix effect. A value > 1 suggests ion enhancement, and a value < 1 indicates ion suppression. The CV of the MF across at least six different matrix lots should be <15%.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for your specific application.
-
Condition the SPE cartridge (e.g., a C18 cartridge) with methanol (B129727) followed by water.
-
Load the pre-treated sample (e.g., plasma diluted with an appropriate buffer).
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in 3'-p-Hydroxy paclitaxel quantification.
Caption: A typical Solid-Phase Extraction (SPE) workflow for sample clean-up.
References
- 1. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3'-p-Hydroxy paclitaxel-d5
Welcome to the technical support center for 3'-p-Hydroxy paclitaxel-d5 (B16692). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 3'-p-Hydroxy paclitaxel-d5 and what is its primary application?
A1: this compound is a deuterium-labeled version of 3'-p-Hydroxy paclitaxel (B517696).[1][2] It is primarily used as an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS.[1] The incorporation of stable heavy isotopes allows it to be used as a tracer in pharmacokinetic and metabolic studies of paclitaxel.[1][3]
Q2: What are the general recommendations for storing the solid form of paclitaxel and its analogs?
A2: Solid paclitaxel should be stored desiccated at 2–8 °C and protected from light. One supplier suggests storage at -20°C for long-term stability of at least 4 years.[4]
Q3: How should I prepare a stock solution of this compound?
A3: Paclitaxel and its analogs are soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[4] For example, a solubility of approximately 0.1 mg/mL can be achieved in a 1:10 solution of DMSO:PBS (pH 7.2).[4] It is not recommended to store aqueous solutions for more than one day.[4]
Q4: What are the main factors that influence the stability of paclitaxel in solution?
A4: The stability of paclitaxel in solution is influenced by several factors, including:
-
Temperature: Stability is generally greater at lower temperatures (2-8°C) compared to room temperature (25°C).[5][6][7]
-
pH: Hydrolysis of the ester groups is a major degradation pathway and is catalyzed by basic conditions (pH > 7).[8]
-
Solvent/Diluent: The choice of solvent or diluent can affect stability. Paclitaxel infusions have been shown to have different stability profiles in 0.9% sodium chloride versus 5% glucose.[5][6]
-
Concentration: More dilute solutions of paclitaxel (e.g., 0.3 mg/mL) tend to be more stable than more concentrated solutions (e.g., 1.2 mg/mL).[5][6][7]
-
Container Type: The material of the storage container (e.g., glass, polyolefin, polyethylene) can also impact stability.[5][6]
-
Light Exposure: Paclitaxel solutions should be protected from light.[9]
Q5: What are the primary degradation pathways for paclitaxel in solution?
A5: The main degradation pathways for paclitaxel in solution are:
-
Epimerization: Reversible epimerization at the C-7 position of the taxane (B156437) core.[10]
-
Hydrolysis: Cleavage of the ester side chain, which is a primary route of degradation, especially under neutral to basic pH conditions. Further hydrolysis can occur at other ester bonds (C-10, C-2, and C-4).[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation observed in the solution. | - The concentration of the compound exceeds its solubility in the chosen solvent.- The solution has been stored for an extended period, leading to physical instability. | - Ensure the concentration is within the solubility limits for the solvent system.- Prepare fresh solutions before use, especially for aqueous buffers.- Consider using a different solvent system or a co-solvent to improve solubility. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | - Degradation of the compound in the prepared solution.- Adsorption of the compound to the container surface. | - Verify the stability of the compound under your specific experimental conditions (temperature, pH, light exposure).- Prepare fresh standards and samples for each analytical run.- Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption.- Ensure the analytical method is validated for stability-indicating properties.[11] |
| Appearance of unexpected peaks in chromatograms. | - Presence of degradation products such as 7-epi-taxol or hydrolysis products.[8][10] | - Perform forced degradation studies (e.g., exposure to acid, base, heat, oxidation) to identify potential degradation products.[12][13]- Use a validated stability-indicating HPLC method to separate the parent compound from its degradants.[11] |
Quantitative Stability Data for Paclitaxel in Solution
The following tables summarize the stability of paclitaxel infusions under various conditions. This data can serve as a guide for handling solutions of this compound, assuming a similar stability profile.
Table 1: Stability of Paclitaxel (0.3 mg/mL) Infusions at 2-8°C
| Diluent | Container Type | Stability (days) |
| 0.9% Sodium Chloride | Polyolefin | 13[5][6] |
| 0.9% Sodium Chloride | Low-density Polyethylene | 16[5][6] |
| 0.9% Sodium Chloride | Glass | 13[5][6] |
| 5% Glucose | Polyolefin | 13[5][6] |
| 5% Glucose | Low-density Polyethylene | 18[5][6] |
| 5% Glucose | Glass | 20[5][6] |
Table 2: Stability of Paclitaxel (1.2 mg/mL) Infusions at 2-8°C
| Diluent | Container Type | Stability (days) |
| 0.9% Sodium Chloride | Polyolefin | 9[5][6] |
| 0.9% Sodium Chloride | Low-density Polyethylene | 12[5][6] |
| 0.9% Sodium Chloride | Glass | 8[5][6] |
| 5% Glucose | Polyolefin | 10[5][6] |
| 5% Glucose | Low-density Polyethylene | 12[5][6] |
| 5% Glucose | Glass | 10[5][6] |
Table 3: Stability of Paclitaxel Infusions at 25°C
| Concentration | Diluent | Container Type | Stability (days) |
| 0.3 mg/mL | 0.9% NaCl / 5% Glucose | All tested | 3 (except 5% glucose in glass)[5][6] |
| 0.3 mg/mL | 5% Glucose | Glass | 7[5][6] |
| 1.2 mg/mL | 0.9% NaCl / 5% Glucose | All tested | 3 (except as noted below)[5][6] |
| 1.2 mg/mL | 0.9% Sodium Chloride | Glass | 5[5][6] |
| 1.2 mg/mL | 5% Glucose | Glass | 7[5][6] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Physicochemical Stability
This protocol outlines a general approach for evaluating the stability of this compound in a specific solution.
-
Solution Preparation:
-
Prepare the solution of this compound at the desired concentration in the chosen diluent (e.g., 0.9% Sodium Chloride, 5% Glucose).
-
Transfer the solution to the specified container types (e.g., glass vials, polyolefin bags).
-
Prepare triplicate samples for each condition to be tested.
-
-
Storage Conditions:
-
Store the prepared solutions under controlled conditions (e.g., 2-8°C and 25°C).
-
Protect the solutions from light.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14 days), withdraw samples from each container.
-
Perform the following analyses:
-
Visual Inspection: Check for any color change or precipitation.
-
pH Measurement: Measure the pH of the solution.
-
Particulate Matter Analysis: Assess for sub-visible particulates.
-
Chemical Stability (HPLC Assay): Determine the concentration of the parent compound using a validated stability-indicating HPLC method. The method should be able to separate the active pharmaceutical ingredient (API) from its degradation products.[11]
-
-
-
Data Evaluation:
-
The stability is typically defined as the time point at which the concentration of the parent compound remains above 90% of the initial concentration.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Acid Hydrolysis:
-
Prepare a solution of the compound in a mixture of methanol (B129727) and 0.1N HCl.
-
Heat the mixture (e.g., at 80°C for 30 minutes).
-
Cool the solution to room temperature and analyze by HPLC.[12]
-
-
Alkaline Hydrolysis:
-
Prepare a solution of the compound in a mixture of methanol and 0.1N NaOH.
-
Heat the mixture (e.g., at 80°C for 30 minutes).
-
Cool the solution to room temperature and analyze by HPLC.[12]
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a mixture of methanol and 3% H₂O₂.
-
Heat the mixture (e.g., at 80°C for 30 minutes).
-
Cool the solution to room temperature and analyze by HPLC.[12]
-
-
Thermal Degradation:
-
Expose a solution of the compound to elevated temperatures (e.g., 65°C for 2 hours).
-
Analyze the solution by HPLC.[13]
-
-
Photodegradation:
-
Expose a solution of the compound to UV light (e.g., in the range of 320–400 nm for 8 hours).
-
Analyze the solution by HPLC.[12]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound (EVT-12551105) [evitachem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pfizermedical.com [pfizermedical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. rroij.com [rroij.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Poor Peak Shape of 3'-p-Hydroxy Paclitaxel
Welcome to the technical support center for the chromatographic analysis of 3'-p-Hydroxy paclitaxel (B517696). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape during HPLC and LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing, fronting, or splitting) for 3'-p-Hydroxy paclitaxel?
Poor peak shape for 3'-p-Hydroxy paclitaxel, a metabolite of paclitaxel, can arise from a variety of factors, much like other complex hydrophobic molecules in reversed-phase chromatography. The most common causes include:
-
Secondary Interactions: The additional hydroxyl group on the 3'-phenyl ring can increase the potential for secondary interactions with active sites on the stationary phase, particularly residual silanol (B1196071) groups on silica-based columns. This is a primary cause of peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of 3'-p-Hydroxy paclitaxel and the surface of the stationary phase. An unsuitable pH can lead to peak tailing or splitting.[2][4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[6][7][8]
-
Column Degradation: Over time, HPLC columns can degrade, leading to voids, contamination, or loss of bonded phase, all of which can negatively impact peak shape.[7][8][9]
-
Extra-Column Effects: Issues such as excessive tubing length, dead volumes in fittings, or a large detector cell can cause band broadening and peak distortion.[2]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion, particularly for early eluting peaks.[8][10]
Q2: How can I improve the peak shape of my 3'-p-Hydroxy paclitaxel analysis?
Improving peak shape requires a systematic approach to identify and address the root cause. Here are some key strategies:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of residual silanol groups on the column. For silica-based columns, a lower pH (e.g., pH 3-5) is often beneficial. The use of a buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate, is crucial for maintaining a stable pH.[6][11]
-
Use an Appropriate Column: Consider using a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions.[2] Phenyl-hexyl or pentafluorophenyl (PFP) columns can also offer alternative selectivity for taxanes.[12]
-
Adjust Mobile Phase Composition: The choice and ratio of organic solvents (typically acetonitrile (B52724) or methanol) can significantly impact peak shape and retention.[2][11] Experimenting with the organic modifier may improve peak symmetry.
-
Elevate Column Temperature: Increasing the column temperature can improve mass transfer and reduce mobile phase viscosity, often leading to sharper peaks.[11]
-
Reduce Sample Load: If column overload is suspected, try reducing the injection volume or the concentration of the sample.[7][8]
-
Ensure Proper System Maintenance: Regularly inspect and maintain your HPLC system to minimize extra-column volume and ensure all connections are secure.[2]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is the most common peak shape issue encountered with polar, hydrophobic compounds like 3'-p-Hydroxy paclitaxel.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid.[2][5] Use a column with high-purity silica (B1680970) and dense bonding, or an end-capped column.[2] | Sharper, more symmetrical peaks. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For 3'-p-Hydroxy paclitaxel, a slightly acidic pH (e.g., 3-5) is often effective.[6][11] Ensure the mobile phase is adequately buffered. | Improved peak symmetry and consistent retention times. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol, or a sequence of solvents from non-polar to polar). If contamination is severe, replace the column. | Restoration of good peak shape and column performance. |
| Sample Overload | Reduce the injection volume or dilute the sample. | Symmetrical, Gaussian-shaped peaks. |
Guide 2: Addressing Peak Fronting and Splitting
While less common than tailing, peak fronting and splitting can also occur.
| Peak Shape Issue | Potential Cause | Recommended Action | Expected Outcome |
| Peak Fronting | Column Overload: Injecting too high a concentration of the analyte.[6][7] | Decrease the sample concentration or injection volume. Use a column with a larger internal diameter for higher loading capacity. | Symmetrical peak shape. |
| Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase.[8][10] | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume. | Sharper, more defined peaks. | |
| Peak Splitting | Column Void: Formation of a void at the column inlet due to pressure shocks or silica dissolution at high pH.[6] | Replace the column. To prevent recurrence, avoid sudden pressure changes and operate within the column's recommended pH range. | A single, well-defined peak. |
| Partially Clogged Frit: Particulates from the sample or mobile phase blocking the inlet frit. | Reverse and flush the column. If this fails, replace the frit or the column. Use in-line filters and filter all samples and mobile phases. | Restoration of a single peak. | |
| Co-eluting Impurity: An impurity or related compound is eluting very close to the analyte peak. | Modify the mobile phase composition (e.g., change the organic solvent ratio or type) or use a column with different selectivity to resolve the two components. | Two distinct, well-resolved peaks. |
Experimental Protocols
Below are examples of starting experimental conditions that have been successfully used for the analysis of paclitaxel and its metabolites, including 3'-p-Hydroxy paclitaxel. These can serve as a baseline for method development and troubleshooting.
Protocol 1: Reversed-Phase HPLC with UV Detection
This method is adapted from a validated procedure for quantifying paclitaxel metabolites in human plasma.[11]
| Parameter | Condition |
| Column | APEX-octyl (C8), 5 µm, 4.6 x 250 mm (or similar) |
| Mobile Phase | Acetonitrile:Methanol:0.02 M Ammonium Acetate buffer pH 5 (4:1:5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C (elevated temperature can improve peak shape)[11] |
| Detection | UV at 227 nm |
| Injection Volume | 10-20 µL |
| Sample Diluent | Initial mobile phase composition |
Protocol 2: Reversed-Phase LC-MS/MS
This method is suitable for high-sensitivity analysis and is based on published methods for paclitaxel and its metabolites.[1][2]
| Parameter | Condition |
| Column | C18, < 3 µm particle size (e.g., 2.1 x 50 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 10-90% B over 5-10 minutes. |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40-50 °C |
| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in positive mode. |
| Injection Volume | 1-5 µL |
| Sample Diluent | Water:Acetonitrile (90:10) with 0.1% Formic Acid |
Signaling Pathways and Workflows
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for addressing various peak shape issues.
By systematically evaluating the potential causes and implementing the targeted solutions provided in this guide, researchers can effectively troubleshoot and achieve optimal peak shape for the analysis of 3'-p-Hydroxy paclitaxel.
References
- 1. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of paclitaxel and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcrr.com [ijcrr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Quantification of paclitaxel metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Ion Suppression for Paclitaxel Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing paclitaxel (B517696) and its metabolites by LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing significant ion suppression for my paclitaxel metabolites. Which sample preparation method is most effective at minimizing this?
A1: The choice of sample preparation method is critical for minimizing ion suppression by removing interfering matrix components. For paclitaxel and its metabolites, Solid-Phase Extraction (SPE) is generally the most effective method compared to Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP).[1] SPE provides higher extraction recovery and lower ion suppression, leading to cleaner samples.[1]
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the typical performance of the most common sample preparation techniques for the analysis of paclitaxel and its metabolites from plasma.
| Feature | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Ion Suppression | High | Moderate | Low |
| Analyte Recovery | Moderate to High | Moderate to High | High |
| Sample Cleanliness | Low | Moderate | High |
| Phospholipid Removal | Poor | Moderate | Good to Excellent |
| Simplicity/Speed | High | Moderate | Moderate |
| Cost per Sample | Low | Low to Moderate | High |
Q2: My signal intensity for paclitaxel and its metabolites is inconsistent between samples. What could be the cause and how can I fix it?
A2: Inconsistent signal intensity is often a result of variable matrix effects between samples. This can be caused by differences in the composition of the biological matrix from different subjects or sampling time points.
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for paclitaxel and its metabolites is the most effective way to compensate for variable ion suppression. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Optimize Chromatographic Separation: Ensure that your LC method effectively separates paclitaxel and its metabolites from the regions of significant ion suppression. Co-elution with highly abundant endogenous compounds, such as phospholipids (B1166683), is a common cause of ion suppression.[2] You can investigate this by performing a post-column infusion experiment.
-
Improve Sample Cleanup: If you are currently using protein precipitation, consider switching to a more rigorous method like Solid-Phase Extraction (SPE) to remove a larger portion of the interfering matrix components.[1]
Q3: I have identified phospholipids as a major source of ion suppression in my assay. What is the best way to remove them?
A3: Phospholipids are a common cause of ion suppression in bioanalysis.[3] While protein precipitation is not effective at removing them, both LLE and SPE can reduce their presence. Specialized phospholipid removal SPE cartridges and plates are also commercially available and are highly effective. These products typically use a combination of reversed-phase and ion-exchange or other retention mechanisms to specifically target and remove phospholipids from the sample extract.
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of Paclitaxel and its Metabolites from Human Plasma
This protocol is adapted from a validated method for the quantification of paclitaxel, 6α-hydroxypaclitaxel, and p-3'-hydroxypaclitaxel in biological samples.[1]
Materials:
-
CN (cyanopropyl) 96-well SPE cartridge plate
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) solution (10 mM)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal Standard (IS) solution (e.g., docetaxel (B913) in methanol)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 50 µL of plasma sample, add 50 µL of the internal standard solution.
-
Vortex for 2 minutes.
-
Add 100 µL of 0.2 mM ammonium acetate solution and mix.
-
-
SPE Cartridge Conditioning:
-
Condition the CN 96-well SPE plate by passing 400 µL of methanol followed by 400 µL of 10 mM ammonium acetate solution through each well.
-
-
Sample Loading:
-
Transfer the pre-treated samples to the conditioned SPE plate.
-
Apply a gentle vacuum to load the entire sample onto the sorbent.
-
-
Washing:
-
Wash the sorbent with 400 µL of 10 mM ammonium acetate solution.
-
Wash the sorbent with 400 µL of a methanol/10 mM ammonium acetate solution (20:80, v/v).
-
-
Elution:
-
Elute the analytes with 400 µL of acetonitrile into a clean collection plate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluates to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 2 minutes to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: SPE workflow for paclitaxel metabolite extraction.
Caption: Logical workflow for troubleshooting ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting matrix components. This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.
Q2: What are the main metabolites of paclitaxel that I should be monitoring?
A2: The two primary metabolites of paclitaxel formed by cytochrome P450 enzymes in the liver are 6α-hydroxypaclitaxel (formed by CYP2C8) and p-3'-hydroxypaclitaxel (formed by CYP3A4).[1]
Q3: How can I determine if ion suppression is affecting my analysis?
A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your analyte solution into the LC eluent stream after the analytical column and before the mass spectrometer. A stable signal is expected. Then, a blank, extracted matrix sample is injected. Any dips in the constant signal indicate retention times where co-eluting matrix components are causing ion suppression.
Q4: Can I just dilute my samples to reduce ion suppression?
A4: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components, thereby mitigating ion suppression. However, this also dilutes your analyte of interest. This approach is only feasible if the concentrations of paclitaxel and its metabolites in your samples are high enough to remain well above the lower limit of quantification (LLOQ) after dilution.
Q5: Are there any instrumental parameters I can adjust to minimize ion suppression?
A5: While sample preparation and chromatography are the most effective ways to combat ion suppression, some instrumental parameters can have a minor effect. Optimizing the ESI source parameters, such as the spray voltage, gas flows, and temperature, can sometimes improve the ionization efficiency of your analytes relative to the interfering compounds. Additionally, using a smaller inner diameter LC column can sometimes reduce the impact of matrix effects.
References
- 1. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Quantification of Low Levels of Paclitaxel Metabolites
Welcome to the technical support center for the analysis of paclitaxel (B517696) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of low levels of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying low levels of paclitaxel and its metabolites?
A1: The main difficulties include:
-
Matrix Effects: Interference from endogenous components in biological samples (e.g., plasma, tissue) can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[1][2][3][4]
-
Ion Suppression: Co-eluting substances from the sample matrix can compete with the analytes for ionization in the mass spectrometer source, reducing signal intensity.[1][3][5][6] This is a significant concern when using techniques like electrospray ionization (ESI).[5]
-
Low Recovery: Inefficient extraction of paclitaxel and its metabolites from the biological matrix during sample preparation can result in underestimation of their concentrations.[7][8]
-
Low Concentrations: The metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods.[9]
Q2: Which analytical technique is most suitable for quantifying low levels of paclitaxel and its metabolites?
A2: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most widely used and recommended technique.[8][10][11] It offers high sensitivity and selectivity, which are crucial for distinguishing and quantifying structurally similar metabolites at low concentrations.[2][12][13]
Q3: What are the key metabolites of paclitaxel that I should be targeting?
A3: The two major metabolites of paclitaxel are 6α-hydroxypaclitaxel (6α-OHP) and p-3'-hydroxypaclitaxel (3'-OHP).[10][14] CYP2C8 is the primary enzyme responsible for the formation of 6α-OHP, while CYP3A4 metabolizes paclitaxel to 3'-OHP.[7][14]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Cause: Ion suppression due to matrix effects.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Switch from protein precipitation to a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE has been shown to provide cleaner samples and reduce ion suppression compared to protein precipitation.[10][14][15]
-
Optimize the SPE protocol by testing different sorbents and wash/elution solvents to selectively remove interfering matrix components.[9]
-
-
Optimize Chromatographic Separation:
-
Modify the HPLC gradient to better separate the analytes from co-eluting matrix components.
-
Consider using a different stationary phase or a column with a smaller particle size for improved resolution.
-
-
Adjust Mass Spectrometer Settings:
-
Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) to enhance the ionization of the target analytes.
-
Issue 2: Inconsistent and Low Analyte Recovery
Possible Cause: Inefficient sample extraction.
Troubleshooting Steps:
-
Evaluate Different Extraction Methods:
-
Compare the recovery of paclitaxel and its metabolites using protein precipitation, LLE, and SPE. The choice of method can significantly impact recovery rates.[10]
-
For LLE, test various organic solvents to find the one with the best extraction efficiency for your analytes. Methyl tert-butyl ether (MTBE) is a commonly used solvent.[7][12]
-
For SPE, ensure the cartridge is properly conditioned and equilibrated before loading the sample.[10]
-
-
Optimize Extraction Parameters:
-
Adjust the pH of the sample and extraction solvents to improve the partitioning of the analytes into the extraction solvent.
-
Increase the vortexing/mixing time to ensure thorough extraction.
-
For SPE, optimize the composition and volume of the wash and elution solutions.
-
Issue 3: High Background Noise or Interfering Peaks
Possible Cause: Inadequate sample cleanup or carryover.
Troubleshooting Steps:
-
Enhance Sample Cleanup:
-
Address Carryover:
-
Inject blank samples after high-concentration samples to check for carryover.
-
Optimize the autosampler wash procedure by using a strong organic solvent to clean the injection needle and port between injections.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated HPLC-MS/MS methods for the analysis of paclitaxel and its metabolites.
Table 1: Linearity and Quantification Limits
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Paclitaxel | Mouse Plasma & Tumor | 0.5 - 1000.0 | 0.5 | [10][16] |
| 6α-OHP | Mouse Plasma & Tumor | 0.25 - 500.0 | 0.25 | [10][16] |
| 3'-OHP | Mouse Plasma & Tumor | 0.25 - 500.0 | 0.25 | [10][16] |
| Paclitaxel | Human Plasma | 10 - 10,000 | 10 | [7] |
| 6α-OHP | Human Plasma | 1 - 1,000 | 1 | [7] |
| 3'-OHP | Human Plasma | 1 - 1,000 | 1 | [7] |
| Paclitaxel | Human Plasma | 1 - 10,000 | 1 | [11] |
| 6α-OHP | Human Plasma | 1 - 1,000 | 1 | [11] |
| Paclitaxel | Serum | Not Specified | 0.03-0.15 | [12][13] |
| Paclitaxel | Cell Lysates | 0.02 - 20 | 0.02 | [9] |
Table 2: Extraction Recovery and Matrix Effects
| Analyte | Matrix | Extraction Method | Mean Recovery (%) | Matrix Effect (%) | Reference |
| Paclitaxel | Mouse Plasma & Tumor | SPE | 92.5 ± 4.5 | 97.1 ± 4.3 | [10][14] |
| 6α-OHP | Mouse Plasma & Tumor | SPE | 95.2 ± 5.5 | 95.3 ± 5.1 | [10][14] |
| 3'-OHP | Mouse Plasma & Tumor | SPE | 89.6 ± 5.2 | 104.2 ± 5.9 | [10][14] |
| Paclitaxel | Human Plasma | LLE (MTBE) | 59.3 - 91.3 | -3.5 to 6.2 | [7] |
| 6α-OHP | Human Plasma | LLE (MTBE) | 59.3 - 91.3 | -3.5 to 6.2 | [7] |
| 3'-OHP | Human Plasma | LLE (MTBE) | 59.3 - 91.3 | -3.5 to 6.2 | [7] |
| Paclitaxel | Human Plasma | SPE | 89 | Not Specified | [17] |
| 6α-OHP | Human Plasma | SPE | 89 | Not Specified | [17] |
| 3'-OHP | Human Plasma | SPE | 91 | Not Specified | [17] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a method for extracting paclitaxel and its metabolites from plasma or tumor tissue homogenate.[10]
-
To 50 µL of the biological sample, add 50 µL of an internal standard solution (e.g., 100 ng/mL docetaxel).
-
Briefly mix the sample for 2 minutes.
-
Add 100 µL of 0.2 mM ammonium (B1175870) acetate (B1210297) solution and mix.
-
Pre-condition and equilibrate a CN 96-well SPE cartridge plate with 400 µL of methanol (B129727) followed by 400 µL of 10 mM ammonium acetate solution.
-
Load the sample mixture onto the SPE plate.
-
Wash the cartridge with 400 µL of 10 mM ammonium acetate solution.
-
Wash the cartridge with 400 µL of a methanol/10 mM ammonium acetate solution (20:80, v/v).
-
Elute the analytes with 400 µL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex the reconstituted sample for 2 minutes.
-
Transfer the solution to an autosampler vial for injection into the HPLC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for extracting paclitaxel and its metabolites from human plasma.[7]
-
Use 0.1 mL of human plasma.
-
Perform a liquid-liquid extraction using methyl tert-butyl ether (MTBE).
-
Centrifuge the samples at 12,000 x g at room temperature for 5 minutes.
-
Place the samples in a -80 °C freezer for 25 minutes to freeze the aqueous layer.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 37 °C.
-
Redissolve the dried residue in 100 µL of a 50:50:0.1 (v/v/v) mixture of acetonitrile, water, and formic acid.
-
Briefly vortex the sample and transfer the supernatant to an autosampler vial for injection.
Visualizations
Caption: General experimental workflow for paclitaxel metabolite quantification.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Highly selective and sensitive assay for paclitaxel accumulation by tumor cells based on selective solid phase extraction and micro-flow liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of paclitaxel metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 3'-p-Hydroxy paclitaxel Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the analytical method validation for 3'-p-Hydroxy paclitaxel (B517696), a key metabolite of Paclitaxel.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended analytical method for 3'-p-Hydroxy paclitaxel? A1: The most prevalent and sensitive method for the quantification of 3'-p-Hydroxy paclitaxel, along with paclitaxel and its other major metabolite (6α-hydroxypaclitaxel), in biological matrices like human plasma is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, which is crucial for measuring the typically low concentrations of metabolites.
Q2: What are the critical validation parameters to assess for this analysis? A2: According to regulatory guidelines (e.g., FDA), a full method validation should include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), robustness, and stability.[4][5] For 3'-p-Hydroxy paclitaxel, particular attention should be paid to extraction recovery and matrix effects due to the complexity of biological samples.[1][2]
Q3: What type of sample preparation is typically required for plasma samples? A3: Common sample preparation techniques aim to extract the analyte from the plasma matrix and remove proteins and other interfering substances. Methods include:
-
Liquid-Liquid Extraction (LLE): Methyl tert-butyl ether (MTBE) is an effective solvent for extracting paclitaxel and its metabolites.[1]
-
Solid-Phase Extraction (SPE): This technique provides a clean sample and can yield high extraction recovery.[2]
-
Protein Precipitation: While simpler, this method may result in less clean extracts compared to LLE or SPE.[6]
Q4: What is the metabolic pathway leading to 3'-p-Hydroxy paclitaxel? A4: Paclitaxel is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes. The enzyme CYP3A4 is responsible for producing the 3'-p-Hydroxy paclitaxel metabolite, while CYP2C8 produces the major metabolite, 6α-hydroxypaclitaxel.[1][2]
Caption: Metabolic pathway of Paclitaxel.
Section 2: Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Column Degradation. The stationary phase of the analytical column can degrade over time, especially with complex biological samples.
-
Solution 1: Replace the analytical column with a new one of the same type. Incorporate a guard column to extend the life of the main column.
-
Possible Cause 2: Mobile Phase Mismatch. The sample solvent may be too strong compared to the initial mobile phase, causing peak distortion.
-
Solution 2: Ensure the final sample solvent after extraction and reconstitution is as close in composition as possible to the starting mobile phase.
-
Possible Cause 3: Secondary Interactions. Analyte may be interacting with active sites on the column packing material.
-
Solution 3: Adjust the mobile phase pH or add a competing agent (e.g., a low concentration of an amine if the analyte is basic).
Problem: Low Signal Intensity or Poor Sensitivity
-
Possible Cause 1: Inefficient Extraction. The chosen sample preparation method may not be effectively recovering the analyte from the matrix.
-
Solution 1: Evaluate and compare different extraction methods (e.g., LLE vs. SPE). Optimize the LLE solvent or the SPE cartridge type and elution protocol.[1][2]
-
Possible Cause 2: Ion Suppression (Matrix Effect). Co-eluting endogenous components from the biological matrix can suppress the ionization of the target analyte in the mass spectrometer source.
-
Solution 2: Modify the chromatographic method to better separate the analyte from the interfering matrix components. Ensure the sample cleanup is thorough. A negligible matrix effect is desired.[1]
-
Possible Cause 3: Sub-optimal MS/MS Parameters. The mass spectrometer settings (e.g., collision energy, precursor/product ion selection) may not be optimized for 3'-p-Hydroxy paclitaxel.
-
Solution 3: Perform an infusion of a pure standard of the analyte to optimize the specific Multiple Reaction Monitoring (MRM) transitions and other instrument parameters.
Caption: Troubleshooting workflow for low signal intensity.
Problem: High Variability in Results (Poor Precision)
-
Possible Cause 1: Inconsistent Sample Preparation. Manual extraction steps can introduce variability.
-
Solution 1: Use an internal standard (IS) that is structurally similar to the analyte and add it at the very beginning of the sample preparation process. Ensure all liquid handling steps are performed with calibrated pipettes.
-
Possible Cause 2: Carryover. Analyte from a high-concentration sample may adsorb to parts of the injector or column and elute in subsequent blank or low-concentration samples.
-
Solution 2: Inject a blank sample after a high-concentration standard or sample to assess carryover.[1] Optimize the injector wash procedure with a strong organic solvent.
Section 3: Experimental Protocols
Detailed LC-MS/MS Protocol for 3'-p-Hydroxy paclitaxel in Human Plasma
This protocol is a representative example based on published methods.[1][2]
1. Materials and Reagents:
-
3'-p-Hydroxy paclitaxel and Paclitaxel analytical standards.
-
Internal Standard (IS), e.g., a deuterated analog.
-
HPLC-grade acetonitrile, methanol (B129727), and water.
-
Formic acid (LC-MS grade).
-
Methyl tert-butyl ether (MTBE).
-
Human plasma (blank).
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of 3'-p-Hydroxy paclitaxel and the IS in methanol (e.g., at 1 mg/mL).
-
Perform serial dilutions to create working standard solutions.
-
Spike blank human plasma with working standards to create calibration curve points (e.g., 1, 10, 50, 100, 500, 1000 ng/mL) and QC samples (low, mid, high concentrations).[1]
3. Sample Extraction (Liquid-Liquid Extraction):
-
Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of MTBE, vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Caption: General experimental workflow.
4. LC-MS/MS Conditions:
-
HPLC System: Standard HPLC or UPLC system.
-
Column: Phenomenex Synergy Polar-RP (4 µm, 2 mm × 50 mm) or equivalent C18 column.[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with high aqueous content, ramp up to high organic content to elute the analytes, followed by a re-equilibration step.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).[1]
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for 3'-p-Hydroxy paclitaxel and the IS.
Section 4: Quantitative Data Summary
The following tables summarize typical validation results from published methods.
Table 1: Linearity & Range
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| 3'-p-OH-PTX | Human Plasma | 1 - 1,000 | >0.99 | [1] |
| p-3'-OH-PTX | Human Plasma | 0.87 - 435 | Not Reported | [7][8] |
| 3'-OHP | Mouse Plasma | 0.25 - 500 | >0.99 |[2] |
Table 2: Accuracy & Precision
| Analyte | Matrix | Accuracy (% Recovery or % Bias) | Precision (%RSD or %CV) | Reference |
|---|---|---|---|---|
| Metabolites | Human Plasma | 94.3 - 110.4% | < 11.3% | [1] |
| p-3'-OH-PTX | Human Plasma | Within ±14.4% | < 11.1% | [7][8] |
| 3'-OHP | Mouse Plasma | Within ±15% | Within 15% |[2] |
Table 3: Recovery & Matrix Effect
| Analyte | Matrix | Extraction Recovery | Matrix Effect | Reference |
|---|---|---|---|---|
| 3'-p-OH-PTX | Human Plasma | 59.3 - 91.3% | -3.5 to 6.2% (negligible) | [1] |
| 3'-OHP | Mouse Plasma | 89.6 ± 5.2% | 104.2 ± 5.9% |[2] |
Table 4: Stability
| Analyte | Matrix | Condition | Stability Results (% Recovery) | Reference |
|---|---|---|---|---|
| Metabolites | Human Plasma | 3 Freeze-Thaw Cycles | 90.2 - 107.0% | [1] |
| Metabolites | Human Plasma | 37 Months at -80 °C | 89.4 - 112.6% | [1] |
| Metabolites | Human Plasma | 4 Hours at Room Temp | 87.7 - 100.0% |[1] |
References
- 1. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of paclitaxel and its metabolites, 6α-hydroxypaclitaxel and p-3'-hydroxypaclitaxel, in human plasma using column-switching liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of paclitaxel and its metabolites, 6α-hydroxypaclitaxel and p-3'-hydroxypaclitaxel, in human plasma using column-switching liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Technical Support Center: 3'-p-Hydroxy paclitaxel-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-p-Hydroxy paclitaxel-d5 (B16692). Given the limited publicly available solubility data for this specific deuterated metabolite, this guide focuses on providing general knowledge based on paclitaxel (B517696) and its hydroxylated analogs, along with detailed protocols to help you determine the optimal solubility conditions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3'-p-Hydroxy paclitaxel-d5 and what are its general solubility properties?
This compound is the deuterated form of 3'-p-Hydroxy paclitaxel, a metabolite of the widely used anticancer drug, paclitaxel. The "d5" indicates that five hydrogen atoms in the molecule have been replaced by deuterium. This isotopic labeling is often utilized for internal standards in quantitative analysis by mass spectrometry.
Like paclitaxel, this compound is expected to be a crystalline solid with poor solubility in aqueous solutions. The presence of an additional hydroxyl group on the 3'-phenyl ring increases its polarity compared to paclitaxel, which may slightly enhance its aqueous solubility. However, it is still considered a hydrophobic compound. It is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF).
Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
Directly dissolving this compound in aqueous buffers is not recommended due to its hydrophobic nature. The best practice is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous buffer.
Q3: What are the recommended organic solvents for preparing a stock solution of this compound?
Based on the solubility data for paclitaxel, the following organic solvents are recommended for preparing a stock solution of this compound:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
Always use high-purity, anhydrous solvents to prevent degradation of the compound.
Q4: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. How can I prevent this?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to troubleshoot this:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous buffer.
-
Reduce the percentage of organic solvent in the final solution: While some organic solvent is necessary to maintain solubility, high concentrations can be toxic to cells. Aim for the lowest possible final concentration of the organic solvent (typically ≤ 0.1% DMSO for cell-based assays).[1]
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For example, a combination of ethanol and a surfactant like Cremophor EL is used in some paclitaxel formulations.[2]
-
Vortex or sonicate during dilution: Vigorously mixing the aqueous buffer while slowly adding the stock solution can help to disperse the compound and prevent immediate precipitation.
-
Work at a controlled temperature: Solubility can be temperature-dependent. Ensure your solutions are at a consistent and appropriate temperature.
Q5: How should I store my this compound stock solution?
Stock solutions should be stored at -20°C or -80°C to ensure stability.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][3] Protect the solutions from light.
Quantitative Solubility Data
| Solvent | Solubility of Paclitaxel | Reference |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | [4] |
| Ethanol | ~1.5 mg/mL | [4] |
| Dimethylformamide (DMF) | ~5 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | [4] |
| Water | Very low (practically insoluble) | [5] |
Experimental Protocols
Protocol 1: Determination of Solubility (Shake-Flask Method)
This protocol outlines a standard method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, PBS)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, chemically resistant)
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial tightly and place it on an orbital shaker or rotator.
-
Equilibrate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches saturation.
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared for accurate quantification.
-
The resulting concentration is the solubility of the compound in that solvent at the specified temperature.
Protocol 2: Preparation of a Concentrated Stock Solution
This protocol describes how to prepare a stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Anhydrous organic solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Volumetric flask
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the weighed solid to a volumetric flask of the appropriate size.
-
Add a small amount of the organic solvent to the flask to dissolve the solid.
-
Gently swirl the flask or use a vortex mixer or sonicator to aid in dissolution.
-
Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly to ensure homogeneity.
-
Transfer the stock solution to a tightly sealed storage vial. For long-term storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in organic solvent | - Insufficient solvent volume- Inappropriate solvent- Low temperature | - Increase solvent volume to lower the concentration.- Try a different recommended organic solvent (DMSO, DMF, ethanol).- Gently warm the solution or sonicate to aid dissolution. |
| Precipitation in stock solution during storage | - Solution is supersaturated- Contamination with water | - Prepare a new, less concentrated stock solution.- Ensure the use of anhydrous solvents and proper storage conditions to prevent moisture absorption. |
| Precipitation in aqueous buffer after dilution | - Final concentration exceeds aqueous solubility- High percentage of organic solvent | - Decrease the final concentration of the compound.- Reduce the volume of the stock solution added to the aqueous buffer.- Add the stock solution to the buffer slowly while vortexing. |
| Inconsistent experimental results | - Inaccurate stock concentration- Degradation of the compound | - Re-prepare the stock solution, ensuring accurate weighing and volume measurements.- Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
References
Technical Support Center: Paclitaxel Standard Integrity
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of paclitaxel (B517696) standards during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My paclitaxel standard is showing extra peaks on the chromatogram. What could be the cause?
A1: The appearance of additional peaks in your chromatogram likely indicates the degradation of your paclitaxel standard. The most common degradation pathways are epimerization and hydrolysis.
-
Epimerization: Paclitaxel can undergo epimerization at the C-7 position, particularly in neutral to basic pH conditions, forming 7-epi-paclitaxel.[1][2] This epimer is a common impurity and degradation product.
-
Hydrolysis: The ester side chains of paclitaxel are susceptible to hydrolysis, especially in basic conditions.[3][4] This can lead to the cleavage of the side chain and further hydrolysis of other ester bonds.[3]
-
Acid-Catalyzed Degradation: In acidic conditions (optimal stability is around pH 4-5), paclitaxel can also degrade, potentially through cleavage of the strained oxetane (B1205548) ring.[2][5]
To troubleshoot, it is recommended to prepare fresh standards in a pH-controlled, appropriate solvent and re-analyze. A stability-indicating HPLC method should be used to resolve paclitaxel from its potential degradation products.[6][7][8][9]
Q2: What are the ideal storage conditions for paclitaxel standards to minimize degradation?
A2: Proper storage is critical to maintaining the integrity of paclitaxel standards.
-
Temperature: Paclitaxel stability is significantly influenced by temperature. For longer shelf-life, storage at refrigerated temperatures (2-8°C) is recommended.[10][11] Unopened vials of commercial paclitaxel formulations are often stable at room temperature (20-25°C) until the expiration date indicated on the package.[12][13]
-
Light: Paclitaxel solutions should be protected from light.[10][11]
-
pH: The optimal pH for paclitaxel stability in aqueous solutions is between 4 and 5.[2] Degradation increases rapidly in basic and strongly acidic conditions.[2][3]
-
Formulation: Unopened vials of lyophilized paclitaxel powder are generally stable until the date on the package when stored correctly.[12] Once reconstituted, the stability period decreases, and refrigeration is often recommended.[12]
Q3: I've noticed precipitation in my paclitaxel infusion solution. Why is this happening and how can I prevent it?
A3: Precipitation is a common issue of physical instability with paclitaxel infusions and is a limiting factor for its stability.[10][11]
-
Concentration: Higher concentrations of paclitaxel are more prone to precipitation. For instance, 0.3 mg/mL infusions have been shown to be more stable than 1.2 mg/mL infusions.[10][11]
-
Diluent: The choice of diluent can affect stability. Paclitaxel for infusion is typically diluted in 0.9% Sodium Chloride Injection, USP; 5% Dextrose Injection, USP; or other compatible solutions to a final concentration of 0.3 to 1.2 mg/mL.[13]
-
Container Type: The type of container can also influence stability. Studies have compared the stability of paclitaxel in polyolefin, low-density polyethylene, and glass containers.[10][11] It is also recommended to use non-PVC containers and administration sets to avoid leaching of plasticizers like DEHP.[13]
To prevent precipitation, use the recommended concentration range, appropriate diluents, and container types. Always visually inspect solutions for particulate matter before use.[13]
Q4: How should I handle paclitaxel in the lab to ensure both my safety and the compound's integrity?
A4: Paclitaxel is a cytotoxic agent and requires careful handling procedures to protect personnel and prevent contamination of the standard.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double nitrile gloves, a lab coat, and chemical safety goggles.[14]
-
Containment: Weighing and reconstitution of paclitaxel powder should be performed in a chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[14][15]
-
Spill Management: Have a spill kit readily available. In case of a spill, decontaminate the area thoroughly. Avoid using bleach for disinfection of surfaces where paclitaxel has been used.[15]
-
Waste Disposal: Dispose of all contaminated materials, including wipes and disposable PPE, as cytotoxic hazardous waste.[15]
Quantitative Data Summary
The stability of paclitaxel infusions is dependent on concentration, diluent, container type, and storage temperature. The following tables summarize stability data from a study on generic paclitaxel infusions.
Table 1: Stability of Paclitaxel Infusions (0.3 mg/mL) at 2-8°C [10][11]
| Diluent | Container Type | Stability (days) |
| 0.9% Sodium Chloride | Polyolefin | 13 |
| 0.9% Sodium Chloride | Low-density polyethylene | 16 |
| 0.9% Sodium Chloride | Glass | 13 |
| 5% Glucose | Polyolefin | 13 |
| 5% Glucose | Low-density polyethylene | 18 |
| 5% Glucose | Glass | 20 |
Table 2: Stability of Paclitaxel Infusions (1.2 mg/mL) at 2-8°C [10][11]
| Diluent | Container Type | Stability (days) |
| 0.9% Sodium Chloride | Polyolefin | 9 |
| 0.9% Sodium Chloride | Low-density polyethylene | 12 |
| 0.9% Sodium Chloride | Glass | 8 |
| 5% Glucose | Polyolefin | 10 |
| 5% Glucose | Low-density polyethylene | 10 |
| 5% Glucose | Glass | 12 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Paclitaxel
This protocol outlines a general stability-indicating HPLC method to separate paclitaxel from its degradation products. Specific parameters may need to be optimized for your system.
-
Column: Nucleosil RP-18 (5 µm, 250 x 4.0 mm i.d.) or equivalent C18 column.[6]
-
Mobile Phase: An isocratic mobile phase of methanol-water (80:20) or acetonitrile (B52724) and phosphate (B84403) buffer (60:40) can be effective.[6][7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.[7]
-
Procedure:
-
Prepare paclitaxel standard and sample solutions in the mobile phase or a compatible solvent.
-
Inject the solutions into the HPLC system.
-
Monitor the chromatogram for the paclitaxel peak and any potential degradation product peaks.
-
The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[7]
-
Visualizations
Caption: Major degradation pathways of paclitaxel.
Caption: Recommended workflow for handling paclitaxel standards.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a stability-indicating method for the quantitation of Paclitaxel in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. globalrph.com [globalrph.com]
- 14. benchchem.com [benchchem.com]
- 15. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 16. rroij.com [rroij.com]
Validation & Comparative
The Gold Standard for Paclitaxel Quantification: A Comparative Guide to Internal Standards
A deep dive into the accuracy of 3'-p-Hydroxy paclitaxel-d5 (B16692) and its alternatives in bioanalytical assays.
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of paclitaxel (B517696), the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of commonly used internal standards for paclitaxel quantification, with a focus on the performance of 3'-p-Hydroxy paclitaxel-d5. While direct comparative studies are limited, this guide synthesizes available data to offer an objective assessment of its suitability against other alternatives.
Internal standards are crucial in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variability in sample preparation, matrix effects, and instrument response. The ideal internal standard should closely mimic the physicochemical properties of the analyte. In the context of paclitaxel analysis, several compounds have been employed, including its structural analog docetaxel (B913) and isotopically labeled versions of paclitaxel itself.
The Rise of Deuterated Metabolites as Internal Standards
The use of stable isotope-labeled internal standards, particularly deuterated compounds, is widely regarded as the gold standard in quantitative mass spectrometry. These standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar ionization effects, thereby providing the most accurate correction for analytical variability.
This compound, a deuterated version of a major paclitaxel metabolite, offers a theoretically superior approach. As a metabolite, it shares a high degree of structural similarity with paclitaxel, ensuring comparable behavior during extraction and chromatographic separation. The deuterium (B1214612) labeling provides the necessary mass shift for distinct detection by the mass spectrometer without significantly altering its chemical properties.
Performance Comparison of Internal Standards
While specific head-to-head data for this compound is not extensively published, we can infer its performance based on the validation data of methods using other internal standards. The following tables summarize the performance of commonly used internal standards in paclitaxel bioanalysis.
Table 1: Comparison of Internal Standards for Paclitaxel Quantification
| Internal Standard | Type | Key Advantages | Potential Disadvantages |
| This compound | Deuterated Metabolite | High structural similarity to paclitaxel, co-elution, and similar ionization response leading to high accuracy. | Limited published comparative data. |
| Docetaxel | Structural Analog | Commercially available and widely used. | Differences in chromatographic retention and ionization efficiency compared to paclitaxel can lead to inaccuracies.[1] |
| ¹³C₆-Paclitaxel | Isotopically Labeled Parent Drug | Identical chemical and physical properties to paclitaxel, ensuring the highest accuracy. | Can be more expensive than other alternatives. |
Table 2: Performance Data from Validated Bioanalytical Methods
| Internal Standard Used | Analyte | Matrix | Accuracy (%) | Precision (%RSD) | Linearity (r²) | Reference |
| Docetaxel | Paclitaxel | Keratin-containing samples | - | Intra-day: 4.3, Inter-day: 9.1 | 0.9992 | [1] |
| Docetaxel | Paclitaxel | Mouse Plasma & Tumor | -8.0 to 11.0 | < 11.1 | > 0.99 | [2] |
| ¹³C₆-Paclitaxel | Paclitaxel | Human Plasma | 95.01 - 101.28 | Intra-day: 6.37 - 10.88, Inter-day: 7.21 - 9.05 | > 0.999 | |
| [¹³C₆]-PTX & [D₅]-6-α-OH-PTX | Paclitaxel & Metabolites | Human Plasma | 94.3 - 110.4 | < 11.3 | - | [3] |
Note: Direct accuracy and precision data for methods exclusively using this compound for paclitaxel quantification were not available in the reviewed literature. The table reflects data from methods using other internal standards to provide a comparative context.
Experimental Methodologies
The following sections detail a representative experimental protocol for the quantification of paclitaxel in a biological matrix using an internal standard, based on common practices in the field.
Sample Preparation
A crucial step in bioanalysis is the effective extraction of the analyte and internal standard from the complex biological matrix. A common method is protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).
A generalized workflow for sample preparation is illustrated below:
LC-MS/MS Analysis
The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.
Table 3: Typical LC-MS/MS Conditions for Paclitaxel Analysis
| Parameter | Typical Condition |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)[2] |
| Mobile Phase | Gradient of water and methanol/acetonitrile with 0.1% formic acid[4] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Paclitaxel) | m/z 854.4 → 286.2 (example) |
| MS/MS Transition (Internal Standard) | Dependent on the specific internal standard used |
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations for selecting an appropriate internal standard for paclitaxel analysis.
Conclusion
Based on the principles of bioanalytical method validation, this compound stands as an excellent choice for an internal standard in the quantification of paclitaxel. Its structural similarity and isotopic labeling are key features that contribute to minimizing analytical variability and enhancing the accuracy and precision of the results. While direct comparative studies are not abundant, the established success of deuterated internal standards in numerous other assays provides a strong rationale for its use. For researchers aiming for the highest level of confidence in their data, employing a stable isotope-labeled internal standard, such as this compound or ¹³C₆-paclitaxel, is the recommended approach. The experimental protocols and data presented in this guide offer a solid foundation for the development and validation of robust bioanalytical methods for paclitaxel.
References
- 1. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse [mdpi.com]
A Researcher's Guide to Internal Standards for Paclitaxel Quantification
An objective comparison of commonly used internal standards for the accurate quantification of paclitaxel (B517696) in research and drug development.
In the realm of cancer research and pharmaceutical development, precise and reliable quantification of paclitaxel is paramount. As a potent anti-mitotic agent, understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing therapeutic strategies. The use of an appropriate internal standard in analytical methodologies, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), is a cornerstone of achieving accurate and reproducible results. This guide provides a comparative overview of commonly employed internal standards for paclitaxel analysis, supported by experimental data to aid researchers in selecting the most suitable standard for their specific application.
Comparison of Internal Standards
The ideal internal standard should closely mimic the analyte's chemical and physical properties, including its extraction recovery, ionization efficiency, and chromatographic behavior, without interfering with its detection. The most common internal standards for paclitaxel quantification fall into two main categories: isotopically labeled analogs and structurally related compounds.
| Internal Standard | Type | Key Advantages | Potential Considerations |
| Paclitaxel-d5 | Isotopically Labeled | Co-elutes with paclitaxel, minimizing matrix effects.[1][2][3] Similar extraction recovery and ionization response.[4] Considered the "gold standard" for LC-MS applications.[4] | Higher cost compared to other options. |
| ¹³C₆-Paclitaxel | Isotopically Labeled | Similar advantages to deuterated standards, offering a stable isotopic label.[5] | Higher cost. |
| Docetaxel (B913) | Structurally Related | Structurally very similar to paclitaxel, often resulting in similar chromatographic behavior and extraction efficiency.[6][7][8][9] More cost-effective than isotopically labeled standards. | Potential for slight differences in retention time and ionization response compared to paclitaxel.[7] May not fully compensate for matrix effects in all sample types. |
| Cephalomannine (B1668392) | Structurally Related | A naturally occurring analog of paclitaxel.[10][11] Cost-effective. | Structural differences may lead to variations in extraction, chromatography, and MS detection compared to paclitaxel.[12] |
Experimental Performance Data
The following table summarizes key performance parameters from various studies utilizing different internal standards for paclitaxel quantification.
| Internal Standard | Analytical Method | LLOQ (Lower Limit of Quantitation) | Linearity (r²) | Precision (%RSD) | Accuracy (%) | Reference |
| ¹³C₆-Paclitaxel | UPLC-MS/MS | 5 ng/mL | >0.999 | Intra-day: 6.37-10.88, Inter-day: 7.21-9.05 | Intra-day: 95.01-99.23, Inter-day: 95.29-101.28 | [5] |
| Docetaxel | LC-MS | 1 nM | - | - | - | [6] |
| Docetaxel | HPLC-MS | 0.01 ng/μL | 0.9992 ± 0.0004 | Intra-day: 4.3, Inter-day: 9.1 | - | [7] |
| ³H-paclitaxel | HPLC-UV | 1.2 nM | - | - | - | [13] |
Experimental Methodologies
Below are detailed protocols from published studies for the quantification of paclitaxel using different internal standards.
Method 1: UPLC-MS/MS with ¹³C₆-Paclitaxel Internal Standard[5]
-
Sample Preparation: 200 µL of human plasma was spiked with ¹³C₆-labeled paclitaxel as the internal standard and extracted with 1.3 mL of tert-butyl methyl ether.
-
Chromatography:
-
Column: C18 column
-
Mobile Phase: Methanol–0.1% aqueous formic acid (75:25, v/v)
-
Flow Rate: 0.4 mL/min
-
Run Time: 2 minutes
-
-
Mass Spectrometry:
-
Mode: Multiple reaction monitoring (MRM)
-
Transitions: m/z 876.2 → 307.9 for paclitaxel and m/z 882.2 → 313.9 for the internal standard.
-
Method 2: LC-MS with Docetaxel Internal Standard[6]
-
Sample Preparation: Solid-phase extraction.
-
Chromatography:
-
Column: Phenomenex Hypersil ODS (5 µm, 100x2 mm) reversed-phase
-
Mobile Phase: Isocratic mobile phase of 0.1% formic acid in methanol-water (70:30, v/v)
-
Run Time: 7 minutes
-
-
Mass Spectrometry:
-
Ionization: Electrospray positive mode electron ionization.
-
Method 3: HPLC-MS with Docetaxel Internal Standard[7]
-
Sample Preparation: Protein precipitation using ethanol. The supernatant was dried and redissolved in the mobile phase, followed by the addition of docetaxel.
-
Chromatography:
-
Mobile Phase: Acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient: 45% A (0–12 min), 45 to 100% A (12–15 min), 100% A (15–19 min), 100 to 45% A (19–24 min), and 45% A (24–38 min).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry:
-
Detection: Molecular ions m/z = 853.9 for paclitaxel and m/z = 807.9 for docetaxel.
-
Visualizing Experimental Processes and Pathways
To further clarify the methodologies and the biological context of paclitaxel, the following diagrams are provided.
Caption: A generalized workflow for paclitaxel quantification.
Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable method for paclitaxel quantification. Isotopically labeled standards, such as Paclitaxel-d5 and ¹³C₆-Paclitaxel, offer the highest degree of accuracy by compensating for variability in sample preparation and matrix effects, making them the preferred choice for LC-MS based bioanalysis.[4] However, structurally related analogs like docetaxel can provide a cost-effective and suitable alternative, particularly for HPLC-UV methods or when isotopically labeled standards are unavailable, provided that the method is carefully validated to account for any potential differences in analytical behavior.[6][7] Cephalomannine, while a viable option, requires thorough characterization of its chromatographic and mass spectrometric properties relative to paclitaxel to ensure accurate quantification.[12] Ultimately, the choice of internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, the nature of the biological matrix, and the analytical instrumentation available.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Paclitaxel-d5 | CAS 1129540-33-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Sensitive liquid chromatography-mass spectrometry assay for quantitation of docetaxel and paclitaxel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, isolation, stereostructure and cytotoxicity of paclitaxel analogs from cephalomannine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Paclitaxel Related Compound A (20 mg) (Cephalomannine)] - CAS [71610-00-9] [store.usp.org]
- 12. Taxane's substituents at C3' affect its regioselective metabolism: different in vitro metabolism of cephalomannine and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Paclitaxel Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of paclitaxel (B517696) and its primary metabolites. The information herein is synthesized from published, validated studies to assist laboratories in selecting and implementing robust analytical procedures. This document outlines common experimental protocols, presents comparative performance data, and illustrates the metabolic pathway and a general workflow for inter-laboratory comparison.
Introduction
Paclitaxel is a widely used chemotherapeutic agent primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[1][2] The major metabolites include 6α-hydroxypaclitaxel (6α-OHP), 3'-p-hydroxypaclitaxel (B27951) (3'-p-OHP), and 6α,3'-p-dihydroxypaclitaxel.[1][3][4] Accurate and precise quantification of paclitaxel and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug-drug interactions.[2][5] This guide focuses on the prevalent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for this purpose.
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance of various validated LC-MS/MS methods for the analysis of paclitaxel and its major metabolites in human plasma. These methods are essential for ensuring the reliability of clinical and preclinical study data. The validation parameters are in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7]
Table 1: Performance Characteristics of LC-MS/MS Methods for Paclitaxel Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.5 - 1000.0[7] | 10 - 50 (µg/ml)[8] | 0.25 - 9 (µg/mL) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[7] | 4.76 (µg/ml)[8] | 0.25 (µg/mL) |
| Accuracy (%) | -8.0 to 11.0[7] | 98.58 - 99.33[8] | Not Specified |
| Precision (%RSD) | < 11.1[7] | < 2.0[9] | Not Specified |
| Extraction Recovery (%) | 92.5 ± 4.5[7] | Not Specified | Not Specified |
| Matrix Effect (%) | 97.1 ± 4.3[7] | Not Specified | Not Specified |
Table 2: Performance Characteristics of LC-MS/MS Methods for Metabolite Quantification
| Metabolite | Parameter | Method 1 | Method 2 |
| 6α-hydroxypaclitaxel | Linearity Range (ng/mL) | 0.25 - 500.0[7] | 0.1 - 100 |
| LLOQ (ng/mL) | 0.25[7] | 0.1 | |
| Accuracy (%) | -8.0 to 11.0[7] | 95.0 - 105.0 | |
| Precision (%RSD) | < 11.1[7] | < 15.0 | |
| Extraction Recovery (%) | 95.2 ± 5.5[7] | 85.0 - 95.0 | |
| Matrix Effect (%) | 95.3 ± 5.1[7] | Not Specified | |
| 3'-p-hydroxypaclitaxel | Linearity Range (ng/mL) | 0.25 - 500.0[7] | 0.1 - 100 |
| LLOQ (ng/mL) | 0.25[7] | 0.1 | |
| Accuracy (%) | -8.0 to 11.0[7] | 95.0 - 105.0 | |
| Precision (%RSD) | < 11.1[7] | < 15.0 | |
| Extraction Recovery (%) | 89.6 ± 5.2[7] | 80.0 - 90.0 | |
| Matrix Effect (%) | 104.2 ± 5.9[7] | Not Specified |
Experimental Protocols
A standardized protocol is critical for achieving reproducible results in an inter-laboratory comparison. Below is a representative LC-MS/MS methodology synthesized from published studies.[7][10]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract paclitaxel and its metabolites from plasma and remove interfering substances.
-
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., Docetaxel)
-
SPE cartridges (e.g., C18 or CN)
-
Methanol (B129727), Acetonitrile, Water (HPLC grade)
-
Formic acid
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of plasma with the internal standard.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Objective: To separate and quantify paclitaxel and its metabolites.
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (m/z):
-
Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for each analyte.[7]
-
Method Validation
The analytical method should be fully validated according to regulatory guidelines.[11] Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Extraction Recovery
-
Stability (Freeze-thaw, short-term, long-term)
Visualizations
Paclitaxel Metabolic Pathway
The following diagram illustrates the primary metabolic conversion of paclitaxel in the liver.
Caption: Paclitaxel metabolism via CYP2C8 and CYP3A4 enzymes.
Inter-Laboratory Comparison Workflow
This diagram outlines the key steps in conducting a successful inter-laboratory comparison study.
Caption: Workflow for an inter-laboratory comparison study.
References
- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic metabolism of paclitaxel and its impact in patients with altered hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. New Analytical Method Development And Validation For The Determination Of Paclitaxel In Bulk Drug And Formulation By Rp-Hplc | Journal of Pharmacreations [pharmacreations.com]
- 10. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
A Comparative Guide to the Validation of an Analytical Method Using 3'-p-Hydroxy paclitaxel-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 3'-p-Hydroxy paclitaxel-d5 (B16692) as an internal standard in the validation of analytical methods for the quantification of paclitaxel (B517696), a widely used chemotherapeutic agent. The use of a stable isotope-labeled internal standard is benchmarked against other common choices, supported by experimental data from various studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is critical for achieving accurate and precise results. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as 3'-p-Hydroxy paclitaxel-d5, are considered the gold standard for this purpose. Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects, thus providing the most accurate correction for variations.
This guide will compare the validation of analytical methods for paclitaxel using a SIL internal standard (represented by data from methods using deuterated paclitaxel isotopes) against a common structural analog internal standard, docetaxel.
Performance Comparison of Internal Standards
The following tables summarize the quantitative performance of analytical methods for paclitaxel validated with different internal standards.
Table 1: Method Performance with a Stable Isotope-Labeled Internal Standard (e.g., Paclitaxel-d5)
| Validation Parameter | Performance Metric | Value | Reference |
| Linearity | Concentration Range | 0.1021–20.42 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] | |
| Precision | Intra-day Precision (%RSD) | 6.37–10.88% | [1] |
| Inter-day Precision (%RSD) | 7.21–9.05% | [1] | |
| Accuracy | Intra-day Accuracy | 95.01–99.23% | [1] |
| Inter-day Accuracy | 95.29–101.28% | [1] | |
| Recovery | Extraction Recovery | 100.39–105.87% | [1] |
| Lower Limit of Quantification (LLOQ) | LLOQ | 5 ng/mL | [1] |
Table 2: Method Performance with a Structural Analog Internal Standard (Docetaxel)
| Validation Parameter | Performance Metric | Value | Reference |
| Linearity | Concentration Range | 0.01 to 1.25 ng/µL | [2] |
| Correlation Coefficient (r²) | 0.9992 ± 0.0004 | [2] | |
| Precision | Intra-day Precision (%RSD) | 4.3% | [2] |
| Inter-day Precision (%RSD) | 9.1% | [2] | |
| Accuracy | Not explicitly stated as % recovery, but precision data is provided. | - | |
| Recovery | Extraction Recovery | 86.4 ± 4.5% | [2] |
| Lower Limit of Quantification (LLOQ) | LLOQ | 0.01 ng/µL (10 ng/mL) | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments in the validation of an LC-MS/MS method for paclitaxel quantification.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 1.3 mL of tert-butyl methyl ether (TBME) as the extraction solvent.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Method
-
Chromatographic System: A validated UPLC or HPLC system.
-
Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Paclitaxel: m/z 854.4 → 286.2
-
This compound (as IS): Specific transition to be determined based on the exact mass. For a similar deuterated standard like paclitaxel-d5, the transition would be m/z 859.4 → 291.2.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for method validation and the logical basis for selecting a stable isotope-labeled internal standard.
Figure 1. Experimental workflow for the validation of an analytical method for paclitaxel.
References
Ionization Efficiency of Paclitaxel and Its Metabolites: A Comparative Guide
For researchers and scientists engaged in drug development and pharmacokinetics, understanding the bioanalytical behavior of a drug and its metabolites is paramount. This guide provides a comparative analysis of the ionization efficiency of the anticancer drug paclitaxel (B517696) and its two primary metabolites, 6α-hydroxypaclitaxel and p-3'-hydroxypaclitaxel, based on available experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies.
Performance Comparison
A lower LLOQ for a metabolite compared to the parent drug, at similar chromatographic performance, can suggest a more efficient ionization. For instance, one study reported an LLOQ of 0.5 ng/mL for paclitaxel and a lower LLOQ of 0.25 ng/mL for both 6α-hydroxypaclitaxel and p-3'-hydroxypaclitaxel, indicating a potentially higher ionization efficiency for the metabolites under the specified conditions.[1][2]
Furthermore, the optimization of compound-specific parameters in the mass spectrometer, such as the declustering potential (DP), provides clues about the relative ease of ionization and ion stability. Different optimal DP values for paclitaxel and its metabolites suggest distinct gas-phase chemistries, which can influence their overall signal intensity.[1]
The following table summarizes key quantitative parameters from a representative study, offering an indirect comparison of the analytical performance of paclitaxel and its metabolites.
| Compound | Linearity Range (ng/mL) | LLOQ (ng/mL) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Reference |
| Paclitaxel (PTX) | 0.5 - 1000.0 | 0.5 | 110 | 24 | [1] |
| 6α-hydroxypaclitaxel (6α-OHP) | 0.25 - 500.0 | 0.25 | 123 | 23 | [1] |
| p-3'-hydroxypaclitaxel (3'-OHP) | 0.25 - 500.0 | 0.25 | 131 | 23 | [1] |
Experimental Protocols
The data presented is typically generated using a validated LC-MS/MS method. Below is a representative experimental protocol for the simultaneous quantification of paclitaxel and its metabolites in a biological matrix.
1. Sample Preparation:
-
Solid-Phase Extraction (SPE): Biological samples (e.g., plasma, tissue homogenate) are pre-treated and loaded onto an SPE cartridge (e.g., C18).
-
Washing: The cartridge is washed with a weak solvent to remove interferences.
-
Elution: The analytes of interest (paclitaxel and its metabolites) are eluted with a strong organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for separation.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is employed.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.
3. Mass Spectrometry (MS):
-
Ion Source: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte. For example:
-
Compound-Specific Parameters: Parameters such as declustering potential (DP) and collision energy (CE) are optimized for each analyte to maximize signal intensity.
Visualizations
The following diagrams illustrate the metabolic pathway of paclitaxel and a typical experimental workflow for comparing the ionization efficiency of paclitaxel and its metabolites.
Caption: Metabolic pathway of paclitaxel to its primary metabolites.
Caption: Experimental workflow for comparing ionization efficiency.
References
- 1. Metabolomics Analysis Revealed Significant Metabolic Changes in Brain Cancer Cells Treated with Paclitaxel and/or Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid screening of taxol metabolites in human microsomes by liquid chromatography/electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of 3'-p-Hydroxy Paclitaxel-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in pharmacokinetic and metabolic studies. 3'-p-Hydroxy paclitaxel-d5 (B16692), a deuterated analog of a primary paclitaxel (B517696) metabolite, serves as a critical tool in this regard. Its isotopic purity—the degree to which the intended deuterium (B1214612) atoms have replaced hydrogen atoms—is a crucial parameter that directly impacts the reliability of experimental results. This guide provides a comparative assessment of 3'-p-Hydroxy paclitaxel-d5 and its alternatives, supported by detailed experimental protocols for verifying isotopic purity.
Comparison of Deuterated Paclitaxel Analogs
The selection of an appropriate deuterated internal standard is contingent on the specific analytical requirements of the study. Below is a comparison of this compound with other commercially available deuterated paclitaxel analogs.
| Feature | This compound | Paclitaxel-d5 | 6α,3'-p-Dihydroxy paclitaxel-d5 |
| Molecular Formula | C47H46D5NO15 | C47H46D5NO14 | C47H46D5NO16 |
| Molecular Weight | 874.94 g/mol | 859.0 g/mol | 890.94 g/mol |
| Analyte Match | 3'-p-Hydroxy paclitaxel | Paclitaxel | 6α,3'-p-Dihydroxy paclitaxel |
| Typical Isotopic Purity | >98% (Estimated) | >99% | 97.2%[1] |
| Primary Application | Internal standard for 3'-p-Hydroxy paclitaxel quantification[2] | Internal standard for Paclitaxel quantification | Internal standard for 6α,3'-p-Dihydroxy paclitaxel quantification[3] |
Methodologies for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4] Each method offers distinct advantages and provides complementary information regarding the isotopic distribution and structural integrity of the labeled compound.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful technique for determining the isotopic enrichment of a sample by precisely measuring the mass-to-charge ratio of the ions.[5] The high resolution allows for the separation and quantification of ions differing by the small mass difference between a proton and a deuteron.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H-NMR, provides detailed information about the structural integrity and the specific sites of deuteration.[4] By comparing the integrals of the proton signals in the deuterated compound to those in its non-deuterated counterpart, the degree of deuteration at specific positions can be determined.
| Feature | High-Resolution Mass Spectrometry (HR-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of ions based on mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field. |
| Information Provided | Isotopic distribution (d0, d1, d2, etc.), overall isotopic enrichment. | Site-specific deuteration, structural integrity, quantification of residual protons. |
| Advantages | High sensitivity, requires very small sample amounts, rapid analysis.[5] | Provides detailed structural information, non-destructive. |
| Limitations | Does not provide information on the specific location of the deuterium labels. | Lower sensitivity than MS, requires larger sample amounts, longer analysis time. |
Experimental Protocols
Below are detailed protocols for assessing the isotopic purity of this compound using HR-MS and NMR.
High-Resolution Mass Spectrometry (HR-MS) Protocol
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Perform a serial dilution to a final concentration of approximately 1 µg/mL.
2. LC-HR-MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution and separation of the analyte from any impurities. For example, start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 150-1000.
-
Resolution: >60,000.
3. Data Analysis:
-
Extract the ion chromatograms for the molecular ions of the different isotopic species (d0 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopic species relative to the sum of all species.
-
The isotopic purity is typically reported as the percentage of the desired deuterated species (d5).
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated NMR solvent (e.g., CDCl3 or DMSO-d6) to a final volume of 0.6-0.7 mL.
-
Add a known amount of an internal standard with a distinct NMR signal if quantitative analysis is required.
2. NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H-NMR experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 5 seconds to ensure full relaxation of the protons for accurate integration.
3. Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the residual protons in the deuterated regions of the molecule.
-
Compare these integrals to the integrals of protons in non-deuterated regions of the molecule to determine the percentage of deuteration at specific sites.
-
The overall isotopic purity can be estimated by averaging the deuteration levels across all labeled positions.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and analytical procedures, the following diagrams illustrate the workflow for assessing isotopic purity and a decision tree for selecting the appropriate analytical method.
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Decision tree for selecting between HR-MS and NMR for isotopic purity analysis.
References
- 1. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]
- 2. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
A Researcher's Guide to Reference Standards for Paclitaxel Metabolism Studies
For researchers, scientists, and drug development professionals embarking on the study of paclitaxel (B517696) metabolism, the selection of high-quality reference standards is a critical determinant of reliable and reproducible results. This guide provides a comparative overview of commercially available reference standards for paclitaxel and its primary metabolites, alongside detailed experimental protocols for their use in in vitro and in vivo studies.
Paclitaxel, a potent anti-cancer agent, is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main enzymes responsible for its biotransformation are CYP2C8 and CYP3A4.[1][2][3][4] Understanding the metabolic fate of paclitaxel is crucial for optimizing its therapeutic efficacy and minimizing adverse drug reactions. This involves the accurate identification and quantification of its major metabolites: 6α-hydroxypaclitaxel, 3'-p-hydroxypaclitaxel (B27951), and 6α,3'-p-dihydroxypaclitaxel.[5][6]
Comparative Overview of Commercially Available Reference Standards
The selection of a suitable reference standard is paramount for the accuracy of analytical methods. While a direct head-to-head performance comparison by a single entity is unavailable, researchers can make informed decisions based on the information provided by various suppliers. Key considerations include the availability of a Certificate of Analysis (CoA), purity specifications, and the availability of isotopically labeled standards for use as internal standards in mass spectrometry-based assays.
Table 1: Commercial Suppliers of Paclitaxel and Metabolite Reference Standards
| Supplier | Product | Purity/Format | Certificate of Analysis (CoA) | Deuterated Analog Available |
| LGC Standards | 6α-Hydroxypaclitaxel | ~90% | Available | Yes (d5)[1] |
| 6α,3'-p-Dihydroxypaclitaxel | Neat | Available | Yes (d5)[7] | |
| Axios Research | 6α,3'-p-Dihydroxy Paclitaxel-d5 | Fully characterized | Available | Yes (d5)[8] |
| Chromato Scientific | 6α,3'-p-Dihydroxy Paclitaxel | Custom synthesis | Available upon request | Not specified |
| Santa Cruz Biotechnology | 3'-p-Hydroxy Paclitaxel | Information available | Lot-specific data available | Not specified[9] |
| Cayman Chemical | 6α-hydroxy Paclitaxel-d5 | ≥98% | Available | Yes (d5)[10] |
| MedChemExpress | 6α-Hydroxy paclitaxel | ≥98% | Available | Yes (d5) |
| 6α,3'-p-Dihydroxy paclitaxel-d5 | Information available | Available | Yes (d5)[11] | |
| USP | Paclitaxel | Reference Standard | Available | No[12] |
| European Pharmacopoeia (EP) | Paclitaxel | Reference Standard | Available | No |
| Sigma-Aldrich | Paclitaxel | Pharmaceutical Secondary Standard | Available | No[13] |
| AbMole BioScience | Paclitaxel | >99% | Available | No[14] |
| Phyton Biotech | Paclitaxel | Secondary Reference Standard | Available | No[15] |
Metabolic Pathway of Paclitaxel
The metabolic conversion of paclitaxel is a well-defined process. CYP2C8 is the primary enzyme responsible for the formation of 6α-hydroxypaclitaxel, the major metabolite.[3][4] CYP3A4 plays a role in the formation of 3'-p-hydroxypaclitaxel and the subsequent conversion of both monohydroxylated metabolites to 6α,3'-p-dihydroxypaclitaxel.
Experimental Protocols
Accurate and reproducible experimental design is fundamental to the study of drug metabolism. Below are detailed protocols for in vitro and in vivo studies of paclitaxel metabolism, compiled from established scientific literature.
In Vitro Paclitaxel Metabolism using Human Liver Microsomes (HLMs)
This protocol is designed to assess the metabolic stability and metabolite profile of paclitaxel in a controlled in vitro environment.
Table 2: Protocol for In Vitro Paclitaxel Metabolism
| Step | Procedure | Details |
| 1. Incubation Mixture Preparation | Prepare a reaction mixture containing human liver microsomes, paclitaxel, and a NADPH-generating system in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). | Typical concentrations: HLMs (0.2-1 mg/mL), Paclitaxel (1-10 µM). The NADPH-generating system is crucial for CYP enzyme activity.[16] |
| 2. Incubation | Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes). | The incubation is typically terminated by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.[16] |
| 3. Sample Extraction | Extract paclitaxel and its metabolites from the incubation mixture. | Liquid-liquid extraction with solvents like methyl-tert-butyl ether or ethyl acetate, or solid-phase extraction can be used.[2][16] |
| 4. Analytical Quantification | Analyze the extracted samples using a validated analytical method, typically HPLC or LC-MS/MS. | A C18 reversed-phase column is commonly used for separation. Detection is often performed using UV or mass spectrometry (electrospray ionization in positive mode).[2][6] |
In Vivo Paclitaxel Metabolism in a Mouse Model
This protocol outlines a typical workflow for studying the pharmacokinetics and metabolism of paclitaxel in a preclinical animal model.
Table 3: Protocol for In Vivo Paclitaxel Metabolism in Mice
| Step | Procedure | Details |
| 1. Animal Model | Utilize an appropriate mouse strain (e.g., BALB/c, nude mice for xenograft studies). | House animals under controlled conditions with a standard diet and water ad libitum. All animal procedures should be approved by an institutional animal care and use committee. |
| 2. Paclitaxel Administration | Administer paclitaxel to the mice via a clinically relevant route, such as intravenous (IV) or intraperitoneal (IP) injection. | The dosage and vehicle (e.g., Cremophor EL/ethanol or albumin-bound formulation) should be carefully selected based on the study objectives.[17] |
| 3. Sample Collection | Collect biological samples (e.g., blood, plasma, tissues) at predetermined time points post-administration. | Serial blood sampling allows for the determination of pharmacokinetic profiles. |
| 4. Sample Preparation | Process the collected samples to extract paclitaxel and its metabolites. | This may involve protein precipitation for plasma samples and homogenization followed by extraction for tissue samples. |
| 5. Analytical Quantification | Analyze the processed samples using a validated LC-MS/MS method to determine the concentrations of paclitaxel and its metabolites. | The use of deuterated internal standards is highly recommended for accurate quantification. |
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for in vitro and in vivo paclitaxel metabolism studies.
By utilizing high-quality reference standards and adhering to robust, well-documented experimental protocols, researchers can generate accurate and reliable data, contributing to a deeper understanding of paclitaxel's metabolic fate and ultimately aiding in the development of safer and more effective cancer therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. 6α,3’-P-Dihydroxy Paclitaxel | CAS No: 157230-10-9 [aquigenbio.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 6Alpha,3'-p-Dihydroxy Paclitaxel | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tissue distribution, metabolism and excretion of paclitaxel in mice | Semantic Scholar [semanticscholar.org]
- 11. Quantification of paclitaxel metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo metabolism of paclitaxel poliglumex: identification of metabolites and active proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.hpra.ie [assets.hpra.ie]
- 15. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. medchemexpress.com [medchemexpress.com]
Performance Showdown: 3'-p-Hydroxy Paclitaxel-d5 Versus Other Labeled Standards in Bioanalysis
In the precise world of pharmacokinetic and drug metabolism studies, the choice of an internal standard is paramount for achieving accurate and reliable quantification of analytes. For the widely used anticancer drug paclitaxel (B517696), a variety of labeled internal standards are employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the performance of 3'-p-Hydroxy paclitaxel-d5 (B16692) against other commonly used labeled standards, such as Paclitaxel-d5 and docetaxel (B913), based on available experimental data.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] Because they are chemically identical to the analyte, with only a difference in isotopic composition, they exhibit nearly identical behavior during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for effective correction of matrix effects and variations in instrument performance, leading to highly accurate and precise results.[1]
Performance Comparison of Labeled Internal Standards for Paclitaxel Quantification
While a direct head-to-head comparative study under identical experimental conditions was not identified in the public domain, this section compiles and compares validation parameters from various studies for different internal standards used in the quantification of paclitaxel and its metabolites. This provides researchers with a valuable overview to inform their choice of internal standard.
Note: The following data is compiled from different sources and experimental conditions may vary. Direct comparison should be made with caution.
Table 1: Performance Characteristics of Various Internal Standards for Paclitaxel Analysis
| Internal Standard | Analyte(s) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Source |
| ¹³C₆-Paclitaxel | Paclitaxel, 6α-OH-Paclitaxel, 3'-p-OH-Paclitaxel | Paclitaxel: 10 - 10,000; Metabolites: 1 - 1,000 | 94.3 - 110.4 | < 11.3 | [2] |
| Docetaxel | Paclitaxel | 0.01 - 1.25 (ng/µL) | Not explicitly stated | Intra-day: 4.3; Inter-day: 9.1 | [3] |
| d₅-Paclitaxel | Paclitaxel | 5.00 - 15,000 | Not explicitly stated | Not explicitly stated | [4] |
Table 2: Performance Characteristics for the Quantification of Paclitaxel Metabolites
| Internal Standard | Analyte(s) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Source |
| d₅-6α-OH-Paclitaxel | 6α-OH-Paclitaxel | 1 - 1,000 | 95.1 - 104.7 | < 11.3 | [2] |
| ¹³C₆-Paclitaxel | 3'-p-OH-Paclitaxel | 1 - 1,000 | 100.5 - 112.8 | < 11.3 | [2] |
| Docetaxel | 6α-OH-Paclitaxel, 3'-p-OH-Paclitaxel | 0.25 - 500 | Within ± 15% | < 15% | [5] |
Based on the available data, methods employing stable isotope-labeled internal standards like ¹³C₆-Paclitaxel and d₅-6α-OH-Paclitaxel demonstrate excellent accuracy and precision over a wide linear range for both paclitaxel and its metabolites. While docetaxel, a structural analog, is also utilized and shows acceptable precision, SIL standards are generally preferred to perfectly mimic the behavior of the analyte. The performance of 3'-p-Hydroxy paclitaxel-d5 is expected to be comparable to other deuterated metabolite standards, offering a reliable option for the specific quantification of the 3'-p-hydroxy paclitaxel metabolite.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of experimental protocols from cited studies for the quantification of paclitaxel and its metabolites.
Protocol 1: Simultaneous Quantification of Paclitaxel and its Metabolites using ¹³C₆-Paclitaxel and d₅-6α-OH-Paclitaxel
-
Sample Preparation: A 100 µL plasma sample is spiked with an internal standard mix (¹³C₆-Paclitaxel and d₅-6α-OH-Paclitaxel). Proteins are precipitated and the analyte is extracted using methyl-tert-butyl ether. The organic layer is evaporated, and the residue is reconstituted for injection.[2]
-
Chromatography: Separation is achieved on a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient elution using a mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol. The total run time is approximately 3 minutes.[5]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode. Multiple reaction monitoring (MRM) is used to detect specific transitions for paclitaxel, its metabolites, and the internal standards.[5]
Protocol 2: Quantification of Paclitaxel using Docetaxel as an Internal Standard
-
Sample Preparation: To a 95 µL sample, 0.5 µg of docetaxel is added as the internal standard. Proteins are precipitated using ethanol, and the supernatant containing paclitaxel is dried and reconstituted in the mobile phase.[3]
-
Chromatography: A C18 column is used with a gradient mobile phase consisting of acetonitrile (B52724) and 0.1% formic acid in water. The flow rate is set at 0.2 mL/min.[3]
-
Mass Spectrometry: A mass spectrometer is used to monitor the molecular ions of paclitaxel (m/z = 853.9) and docetaxel (m/z = 807.9).[3]
Visualizing the Mechanism of Action of Paclitaxel
To understand the biological context of these analytical measurements, it is essential to visualize the mechanism of action of paclitaxel.
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Experimental Workflow for Bioanalytical Quantification
The general workflow for quantifying paclitaxel in biological samples using a labeled internal standard is depicted below.
Caption: General workflow for bioanalytical sample quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Paclitaxel and its Metabolite, 3'-p-Hydroxypaclitaxel
A comprehensive examination of the pharmacokinetic properties of the widely used anticancer agent paclitaxel (B517696) and its primary metabolite, 3'-p-hydroxypaclitaxel (B27951), reveals distinct differences in their systemic exposure and clearance. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of these two compounds.
Paclitaxel, a potent chemotherapeutic agent, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several byproducts. Among these, 3'-p-hydroxypaclitaxel is a major metabolite. Understanding the pharmacokinetic behavior of both the parent drug and its metabolites is crucial for optimizing therapeutic efficacy and minimizing toxicity.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for paclitaxel and 3'-p-hydroxypaclitaxel, derived from a study in which patients with advanced breast cancer received a 3-hour intravenous infusion of paclitaxel at a dose of 250 mg/m².[1]
| Pharmacokinetic Parameter | Paclitaxel | 3'-p-Hydroxypaclitaxel |
| Cmax (µmol/L) | 6.91 (range: 3.08 - 8.98) | 0.23 (range: 0.11 - 0.35) |
| AUC (µmol/L·h) | 27.04 (range: 14.88 - 40.57) | 1.88 (range: 0.82 - 3.42) |
| Total Body Clearance (L/h) | 16.99 (range: 10.25 - 27.39) | Not Reported |
Data presented as mean values with ranges in parentheses.
The data clearly indicates that the systemic exposure of 3'-p-hydroxypaclitaxel, as reflected by its maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), is substantially lower than that of the parent drug, paclitaxel.[1]
Metabolic Pathway of Paclitaxel
Paclitaxel is metabolized in the liver primarily by the cytochrome P450 isoenzymes CYP2C8 and CYP3A4.[2][3][4] CYP2C8 is the principal enzyme responsible for the formation of 6α-hydroxypaclitaxel, while CYP3A4 catalyzes the formation of 3'-p-hydroxypaclitaxel.[2][4] These hydroxylated metabolites are generally considered to be less pharmacologically active than paclitaxel itself.[3]
Caption: Metabolic conversion of Paclitaxel to 3'-p-Hydroxypaclitaxel.
Experimental Protocols
The pharmacokinetic data presented in this guide was obtained through rigorous experimental procedures. The following is a detailed methodology for a key experiment cited.
Study Design: Nine patients with anthracycline-resistant breast cancer were administered paclitaxel at a dose of 250 mg/m² as a 3-hour intravenous infusion.[1] Granulocyte colony-stimulating factor (G-CSF) was also administered to provide support.[1]
Sample Collection and Analysis: Blood samples were collected at various time points to determine the plasma concentrations of paclitaxel and its metabolites.[1] A highly sensitive reversed-phase high-performance liquid chromatographic (HPLC) assay was used for the quantitative analysis of these compounds in the plasma samples.[1]
Pharmacokinetic Analysis: The plasma concentration-time data was analyzed to determine key pharmacokinetic parameters, including Cmax and AUC, for both paclitaxel and its metabolites.[1]
Analytical Methods for Quantification
A variety of analytical methods have been developed for the precise quantification of paclitaxel and its metabolites in biological matrices such as plasma and tumor tissue.[5][6][7] High-performance liquid chromatography (HPLC) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most commonly employed techniques due to their high sensitivity and selectivity.[5][7][8]
The general workflow for these analytical methods involves:
Caption: General workflow for the analysis of paclitaxel and its metabolites.
Sample Pretreatment: A crucial step in the analytical process is the extraction of the analytes from the biological matrix. Solid-phase extraction (SPE) is a commonly used technique for this purpose.[5][7][8]
Chromatographic Separation: The extracted samples are then subjected to chromatographic separation, typically using a C18 column, to separate paclitaxel and its various metabolites.[5][7]
Detection: Detection is most often performed using UV absorbance or mass spectrometry.[5][7][8] HPLC-MS/MS offers superior sensitivity and is capable of detecting and quantifying very low concentrations of the analytes.[5][7]
References
- 1. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oncology [pharmacology2000.com]
- 5. mdpi.com [mdpi.com]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of paclitaxel metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Identity of Paclitaxel Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696), a potent anti-cancer agent, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes. The identification and quantification of its metabolites in biological matrices are crucial for understanding its pharmacokinetics, efficacy, and potential drug-drug interactions. This guide provides a comprehensive comparison of the predominant analytical techniques used to confirm the identity of paclitaxel's major metabolites, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. We present supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate methodology for their studies.
The primary metabolites of paclitaxel are formed through hydroxylation. The two major metabolites are 6α-hydroxypaclitaxel, produced by the enzyme CYP2C8, and p-3'-hydroxypaclitaxel, a product of CYP3A4 activity.[1][2] These metabolites are less pharmacologically active than the parent drug.[3]
Comparative Analysis of Analytical Techniques
The confirmation of paclitaxel metabolite identity in complex biological samples necessitates highly selective and sensitive analytical methods. LC-MS/MS is the most widely employed technique for this purpose due to its exceptional sensitivity and specificity, making it ideal for quantifying the low concentrations of metabolites typically found in plasma, serum, and tissue samples.[2][4] NMR spectroscopy, while generally less sensitive than MS, offers unparalleled capabilities for definitive structure elucidation without the need for reference standards of the metabolites.
Below is a summary of the key performance characteristics of each technique for the analysis of paclitaxel and its metabolites.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Quantification and identification based on mass-to-charge ratio and fragmentation | Definitive structure elucidation and identification |
| Sensitivity | High (sub-ng/mL to pg/mL levels)[2] | Lower (µg to mg of isolated metabolite typically required) |
| Selectivity | High, based on chromatographic separation and specific mass transitions | Very high, based on unique nuclear magnetic properties of each atom |
| Sample Requirement | Low (typically < 1 mL of plasma or serum)[4] | High (requires isolation and purification of metabolites) |
| Data Output | Retention time, mass-to-charge ratio (m/z), fragmentation pattern | Chemical shifts (δ), coupling constants (J), nuclear Overhauser effects (NOE) |
| Reference Standard | Required for confident identification and accurate quantification | Not strictly required for de novo structure elucidation, but helpful for confirmation |
| Throughput | High, with rapid analysis times (minutes per sample)[1] | Low, requires longer acquisition times and expert interpretation |
Quantitative Data Summary: LC-MS/MS Methods
Numerous validated LC-MS/MS methods have been published for the simultaneous quantification of paclitaxel and its major metabolites. The following table summarizes typical performance data from these methods.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (%) | Extraction Recovery (%) |
| Paclitaxel | 0.5 - 1000.0[1] | 0.5[1] | < 15[4] | < 15[4] | 85-115[4] | 85.0 - 92.5[4][5] |
| 6α-hydroxypaclitaxel | 0.25 - 500.0[1] | 0.25[1] | < 15[4] | < 15[4] | 85-115[4] | 75.8 - 95.2[4][5] |
| p-3'-hydroxypaclitaxel | 0.25 - 500.0[1] | 0.25[1] | < 15[4] | < 15[4] | 85-115[4] | 74.2 - 89.6[4][5] |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is adapted from a method for the quantification of paclitaxel and its two major metabolites in mouse plasma and tumor tissue.[5]
-
Sample Pre-treatment: To 100 µL of plasma or tissue homogenate, add an internal standard solution (e.g., docetaxel).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of acetonitrile (B52724).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of paclitaxel and its metabolites.[1][4]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
-
Paclitaxel: m/z 854.4 → 286.1
-
6α-hydroxypaclitaxel: m/z 870.4 → 286.1
-
p-3'-hydroxypaclitaxel: m/z 870.4 → 508.2
-
Visualizations
Metabolic Pathway of Paclitaxel
Caption: CYP450-mediated metabolism of paclitaxel.
Experimental Workflow for Metabolite Identification
Caption: General workflow for paclitaxel metabolite analysis.
Conclusion
The confirmation of paclitaxel metabolite identities in biological samples is predominantly achieved through LC-MS/MS, which offers the high sensitivity and throughput required for pharmacokinetic studies. The presented data and protocols provide a robust starting point for researchers developing and validating such methods. While specific, publicly available NMR data for the primary hydroxylated metabolites of paclitaxel is limited, NMR spectroscopy remains the gold standard for unequivocal structure elucidation. For novel or unexpected metabolites, isolation followed by NMR analysis would be the definitive approach for structural confirmation. The complementary nature of these two techniques provides a powerful toolkit for comprehensive drug metabolism studies.
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Characterization of Anticancer Drug Paclitaxel and Its Metabolites Using Ion Mobility Mass Spectrometry and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Plan for 3'-p-Hydroxy Paclitaxel-d5
This document provides immediate and essential safety and logistical information for the proper disposal of 3'-p-Hydroxy paclitaxel-d5 (B16692), a deuterated metabolite of the potent antineoplastic agent, paclitaxel. The procedures outlined are critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This substance should be handled as a cytotoxic and hazardous material, requiring strict adherence to established safety protocols.
Audience: This guidance is intended for researchers, scientists, and drug development professionals who handle 3'-p-Hydroxy paclitaxel-d5 in a laboratory setting.
Immediate Safety Precautions
Before handling or disposing of this compound, it is imperative to consult the material safety data sheet (MSDS) for the specific product. As a derivative of paclitaxel, it should be presumed to have similar hazardous properties, including potential for causing genetic defects, damaging fertility or an unborn child, causing serious eye damage, and skin irritation.[1][2]
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound. This includes, but is not limited to:
-
A lab coat or gown
-
Double nitrile gloves
-
Chemical safety goggles
-
A full-face shield if there is a risk of splashing
-
A fit-tested respirator, as needed
Disposal Plan for this compound
The disposal of this compound must be managed in accordance with all applicable federal, state, and local regulations for hazardous and cytotoxic waste.[3] The primary method of disposal for cytotoxic waste is high-temperature incineration.[4]
Step-by-Step Disposal Procedure:
-
Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams at the point of generation.[5]
-
Waste Containers: Use designated, clearly labeled, leak-proof containers for cytotoxic waste.[4][6][7]
-
Sharps: Needles, syringes, and other sharp objects contaminated with the compound must be placed in a rigid, puncture-resistant sharps container with a purple lid.[5][7]
-
Non-Sharps Solid Waste: Items such as gloves, gowns, and absorbent pads should be disposed of in durable, leak-proof bags, typically yellow with a purple stripe or clearly marked as cytotoxic waste.[7] These bags should then be placed in a designated rigid waste container.
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in sealed, shatter-proof containers. Do not dispose of this waste down the drain.
-
-
Labeling: All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."
-
Storage: Store cytotoxic waste in a secure, designated area away from general laboratory traffic until it is collected by a licensed hazardous waste disposal service.
-
Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. A common procedure involves wiping surfaces with a suitable solvent (e.g., alcohol) followed by a thorough cleaning with a detergent solution.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert material and collect it into a designated cytotoxic waste container. The spill area should then be decontaminated.
Data Presentation: Waste Disposal Summary
The following table summarizes the appropriate containers and disposal methods for different types of waste contaminated with this compound.
| Waste Type | Container Type | Disposal Method |
| Sharps (needles, scalpels, etc.) | Rigid, puncture-resistant container with a purple lid and cytotoxic labeling. | High-temperature incineration via a licensed hazardous waste contractor. |
| Non-Sharps Solid Waste (gloves, gowns, etc.) | Yellow and purple-colored waste bags, placed within a rigid, labeled container. | High-temperature incineration via a licensed hazardous waste contractor. |
| Liquid Waste (unused solutions) | Sealed, leak-proof, and shatter-resistant containers with cytotoxic labeling. | High-temperature incineration via a licensed hazardous waste contractor. |
| Contaminated Glassware | Puncture-resistant container specifically for broken glass, labeled as cytotoxic. | High-temperature incineration via a licensed hazardous waste contractor. |
Experimental Protocols
The proper disposal of this compound is a safety protocol and a regulatory requirement, not an experimental procedure. The "methodology" is dictated by established guidelines for handling cytotoxic waste. Researchers must adhere to their institution's specific protocols for hazardous waste management, which are developed in compliance with local and national regulations.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound contaminated waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. americanregent.com [americanregent.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
Essential Safety and Logistical Information for Handling 3'-p-Hydroxy paclitaxel-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 3'-p-Hydroxy paclitaxel-d5 (B16692). Adherence to these guidelines is essential to mitigate health risks associated with this potent cytotoxic compound.
Health Hazard Information
3'-p-Hydroxy paclitaxel-d5 is a deuterated metabolite of paclitaxel. As a derivative of a potent antineoplastic agent, it should be handled with the utmost care. Paclitaxel and its analogues are classified as hazardous substances with multiple health risks.[1] The deuterated form is expected to have a similar toxicological profile.
Potential Health Effects:
-
Reproductive Toxicity: May damage fertility or the unborn child.[2]
-
Mutagenicity: May cause genetic defects.[2]
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[1]
-
Irritation: Causes skin irritation and serious eye damage.[2][3]
-
Allergic Reaction: May cause an allergic skin reaction.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
There are no established safe exposure levels for cytotoxic drugs; therefore, all contact should be minimized.[3] Pregnant or breastfeeding individuals should not handle this compound.[4]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
| PPE Component | Specifications and Guidelines |
| Gloves | Double nitrile gloves are required. The outer glove should be cuff of the lab coat. Gloves should be powder-free and comply with ASTM D6978 (05)-13 standards.[1][5] |
| Eye Protection | Chemical safety goggles are mandatory. In situations with a risk of splashes, a full-face shield should be worn in addition to goggles.[1] |
| Protective Clothing | A disposable, solid-front, back-closure gown made of a low-permeability fabric is required. Gowns should be discarded after each use or at the end of the workday.[6] |
| Respiratory Protection | For procedures that may generate aerosols or fine powders, a NIOSH-approved respirator (e.g., N95) is necessary.[6] |
Operational Plan for Handling
A systematic approach to handling this compound is essential for safety and experimental integrity.
1. Designated Handling Area:
-
All work with this compound must be conducted in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood, to control for airborne particles.[3]
-
The work surface should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.[3]
2. Preparation and Weighing:
-
Weighing of the powdered compound should be done in a containment device like a ventilated balance enclosure or a fume hood to avoid inhalation of particles.
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound.
3. Dissolving the Compound:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.[5]
4. Experimental Procedures:
-
Clearly label all containers with the compound name and a "Cytotoxic" hazard symbol.[5]
-
Minimize the quantities of the compound used in experiments.[7]
-
After handling, decontaminate all surfaces with an appropriate cleaning agent.
Spill Management Plan
Immediate and proper cleanup of spills is critical to prevent exposure.
1. Minor Spills (Liquid or Powder):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with absorbent pads.[3]
-
For liquid spills, gently wipe the area from the outer edge towards the center.
-
For powder spills, carefully dampen the absorbent material before wiping to avoid generating dust.
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.[3]
-
Place all contaminated materials in a designated cytotoxic waste container.[3]
2. Major Spills:
-
Evacuate the area immediately.
-
Alert the appropriate safety personnel.
-
Restrict access to the area until cleanup by trained personnel is complete.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns), absorbent pads, and other disposable materials must be placed in a designated, leak-proof, and puncture-resistant container labeled "Cytotoxic Waste".[8] |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, labeled, and leak-proof container for hazardous chemical waste disposal. Do not pour down the drain.[9] |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container specifically labeled for "Chemo Sharps".[8] |
All cytotoxic waste should be incinerated at a licensed facility.[8][10]
Experimental Workflow for Handling this compound
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 4. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pogo.ca [pogo.ca]
- 7. hse.gov.uk [hse.gov.uk]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. securewaste.net [securewaste.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
